1-Ethyl-2,3-dimethylbenzene
Description
The exact mass of the compound 3-Ethyl-o-xylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBAXISAHIDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865479 | |
| Record name | 3-Ethyl-o-xylene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00865479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-98-2, 29224-55-3 | |
| Record name | 1-Ethyl-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-o-xylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethyldimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029224553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethyl-2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ethyl-o-xylene | |
| Source | EPA DSSTox | |
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| Record name | 3-ethyl-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYL-O-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L57QY9G73K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-2,3-dimethylbenzene, including its chemical and physical properties, safety information, and relevant experimental protocols.
Chemical Identification and Properties
This compound, also known as 3-Ethyl-o-xylene, is an aromatic hydrocarbon.[1][2] Its unique structure consists of a benzene (B151609) ring substituted with one ethyl and two adjacent methyl groups.[3]
Molecular Formula: C₁₀H₁₄[1][4][5]
Synonyms:
A summary of its key quantitative properties is presented in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 134.22 g/mol | [1][4] |
| Boiling Point | 194 °C | [5] |
| Melting Point | -49.5 °C to -50 °C | [5][6] |
| Density | 0.870 - 0.892 g/cm³ at 20 °C | [5][6] |
| Refractive Index | 1.498 - 1.503 | [5][6] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane (B92381) and ether.[3] | [3] |
| Flash Point | 51 °C | [5] |
| Vapor Pressure | Data not readily available | |
| XLogP3 | 2.86580 | [5] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability | Source |
| Infrared (IR) Spectrum | Available | [2][7] |
| Mass Spectrum (Electron Ionization) | Available | [2][8] |
| UV/Visible Spectrum | Available | [2] |
| Gas Chromatography Data | Available | [2] |
| NMR, HPLC, LC-MS, UPLC | Potentially available from suppliers | [9] |
Safety and Handling
This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from sources of ignition.[10][11]
GHS Hazard Statements:
Precautionary Statements (Selected):
-
P264: Wash hands thoroughly after handling.[12]
-
P270: Do not eat, drink or smoke when using this product.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P301+P317: IF SWALLOWED: Get medical help.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Prolonged or repeated exposure may cause damage to the kidneys, liver, and blood.[10] It is classified as a Group 3 substance (Unclassifiable as to its carcinogenicity to humans) by IARC.[10] Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Experimental Protocols
Synthesis of Substituted Ethylbenzenes
A common method for the synthesis of ethyl-substituted benzene derivatives is the Friedel-Crafts alkylation .[13] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide (e.g., chloroethane) or an alkene (e.g., ethene) with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13]
Generalized Friedel-Crafts Alkylation Protocol:
-
Reactant Preparation: The aromatic substrate (in this case, a dimethylbenzene isomer) is dissolved in a suitable inert solvent.
-
Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃) is added cautiously to the reaction mixture, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Alkylation: The alkylating agent (e.g., chloroethane (B1197429) or ethene gas) is slowly introduced into the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the reaction mixture is quenched by pouring it onto ice and water. This deactivates the catalyst.
-
Extraction: The organic product is extracted from the aqueous layer using an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The extracted product is then purified using techniques such as distillation or column chromatography to isolate the desired this compound from any isomers or byproducts.
A more advanced, one-step production of ethylbenzene (B125841) from syngas and benzene has also been described, utilizing a three-bed catalytic system.[14] This method involves the conversion of syngas to low-carbon olefins, followed by the highly selective alkylation of benzene.[14]
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. This compound | 933-98-2 | Buy Now [molport.com]
- 2. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound 95% | CAS: 933-98-2 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. This compound [stenutz.eu]
- 7. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. 933-98-2|this compound|BLD Pharm [bldpharm.com]
- 10. louisville.edu [louisville.edu]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-o-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-o-xylene, also known as 1-ethyl-2,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It belongs to the family of substituted xylenes (B1142099) and is of interest in various fields of chemical research and development. A thorough understanding of its physicochemical properties is crucial for its application in synthesis, as a solvent, or for toxicological and environmental fate studies. This guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-o-xylene, details the experimental protocols for their determination, and presents a logical workflow for its analysis.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Ethyl-o-xylene are summarized in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Units |
| Molecular Formula | C₁₀H₁₄ | - |
| Molar Mass | 134.22 | g/mol |
| CAS Number | 933-98-2 | - |
| Appearance | Colorless to light yellow liquid | - |
| Density | 0.89 | g/cm³ |
| Melting Point | -50 | °C |
| Boiling Point | 194 | °C |
| Flash Point | 51 | °C |
| Refractive Index | 1.5090 - 1.5130 | - |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Experimental Protocols
The determination of the physicochemical properties of liquid compounds like 3-Ethyl-o-xylene follows standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the experimental protocols for measuring the key properties listed above.
Determination of Melting Point
The melting point of 3-Ethyl-o-xylene, which is the temperature at which it changes from a solid to a liquid state, is determined using a capillary method.[1][2][3]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure :
-
A small, powdered sample of solidified 3-Ethyl-o-xylene is packed into a capillary tube to a height of 2-3 mm.[1][3]
-
The capillary tube is placed in the heating block of the melting point apparatus.[2]
-
The sample is heated at a steady and slow rate.[1]
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting point range.[1]
-
Determination of Boiling Point
The boiling point is determined by distillation, following a method similar to ASTM D2887 for petroleum products.[4]
-
Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure :
-
A measured volume of 3-Ethyl-o-xylene is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet.
-
The sample is heated, and the temperature is monitored.
-
The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid begins to boil and condense in the condenser, is recorded as the boiling point.
-
Determination of Density
The density of 3-Ethyl-o-xylene can be determined using several methods as outlined in OECD Guideline 109.[5][6][7][8][9] The pycnometer method is commonly used for liquids.
-
Apparatus : Pycnometer (a glass flask with a specific volume), analytical balance, thermostat.
-
Procedure :
-
The empty pycnometer is weighed.
-
The pycnometer is filled with 3-Ethyl-o-xylene and placed in a thermostat at a specific temperature (e.g., 20°C) until thermal equilibrium is reached.
-
The pycnometer filled with the sample is weighed.
-
The weight of the sample is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through the substance and is determined using a refractometer.[10][11][12][13][14]
-
Apparatus : Abbe refractometer, light source (e.g., sodium lamp), temperature-controlled water bath.
-
Procedure :
-
The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).
-
A few drops of 3-Ethyl-o-xylene are placed on the prism of the refractometer.[11][13]
-
The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature.
-
The light source is switched on, and the telescope is adjusted to view the boundary between the light and dark fields.[10][11]
-
The compensator is adjusted to eliminate any color fringes.
-
The scale is read to obtain the refractive index of the sample.[10][11]
-
Determination of Flash Point
The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. A closed-cup method, such as ASTM D56 or ASTM D93, is typically used.[15][16][17][18][19]
-
Apparatus : Closed-cup flash point tester (e.g., Tag Closed-Cup or Pensky-Martens).
-
Procedure :
-
A specified volume of 3-Ethyl-o-xylene is placed in the test cup.
-
The cup is sealed with a lid containing an ignition source and a thermometer.
-
The sample is heated at a slow, constant rate.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The temperature at which a flash is observed is recorded as the flash point.[17]
-
Analytical Workflow
The analysis of a 3-Ethyl-o-xylene sample, particularly to determine its purity and to separate it from its isomers, typically involves chromatographic techniques. Gas chromatography (GC) is a powerful method for this purpose.[20][21][22][23] The following diagram illustrates a typical workflow for the analysis of 3-Ethyl-o-xylene.
This workflow begins with the 3-Ethyl-o-xylene sample, which may undergo an optional purification step like fractional distillation to remove significant impurities. The sample is then injected into a Gas Chromatography (GC) system. The GC separates the components of the sample, and the detector generates a signal that is captured during data acquisition, resulting in a chromatogram. This data is then analyzed to identify and quantify the components, leading to the determination of the purity of 3-Ethyl-o-xylene and the separation from its isomers.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. acri.gov.tw [acri.gov.tw]
- 8. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. davjalandhar.com [davjalandhar.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. m.youtube.com [m.youtube.com]
- 14. home.uni-leipzig.de [home.uni-leipzig.de]
- 15. azom.com [azom.com]
- 16. store.astm.org [store.astm.org]
- 17. delltech.com [delltech.com]
- 18. scimed.co.uk [scimed.co.uk]
- 19. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 20. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. store.astm.org [store.astm.org]
- 23. agilent.com [agilent.com]
Navigating the Solubility Landscape of 1-Ethyl-2,3-dimethylbenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-ethyl-2,3-dimethylbenzene in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the qualitative solubility profile, rooted in the fundamental principles of chemical interactions. Furthermore, it details a standardized experimental protocol for the quantitative determination of solubility, providing a roadmap for researchers to generate precise data.
Core Concepts: Understanding Solubility
The solubility of a substance is dictated by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. This compound is a nonpolar aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring substituted with one ethyl and two methyl groups, results in weak van der Waals forces as the primary mode of intermolecular interaction. Consequently, it exhibits high solubility in nonpolar organic solvents that also rely on these forces and poor solubility in polar solvents, such as water, where strong hydrogen bonds dominate.
Qualitative Solubility Profile of this compound
| Solvent Classification | Solvent | Expected Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane | High / Miscible | van der Waals |
| Toluene | High / Miscible | van der Waals | |
| Carbon Tetrachloride | High / Miscible | van der Waals | |
| Diethyl Ether | High / Miscible | van der Waals, Dipole-Dipole | |
| Polar Aprotic | Acetone | Moderate | Dipole-Dipole |
| Chloroform | Moderate to High | Dipole-Dipole, van der Waals | |
| Polar Protic | Ethanol | Low | Hydrogen Bonding, Dipole-Dipole |
| Methanol | Low | Hydrogen Bonding, Dipole-Dipole | |
| Water | Insoluble | Hydrogen Bonding |
Experimental Protocol for Solubility Determination: The Static Equilibrium Method
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted static equilibrium or "shake-flask" method, followed by quantitative analysis using gas chromatography.
1. Materials and Equipment:
- This compound (high purity)
- Selected organic solvent (high purity)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)
- Syringes and syringe filters (solvent-compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID)
- Appropriate GC column for separating aromatic hydrocarbons
2. Preparation of Standard Solutions:
- Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
- These standards will be used to create a calibration curve for the GC-FID analysis. The concentration range of the standards should bracket the expected solubility.
3. Experimental Procedure:
- Accurately weigh an excess amount of this compound and add it to a series of glass vials.
- Add a known volume or mass of the organic solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
- Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
- After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours (e.g., 12-24 hours) to allow the undissolved solute to settle.
- Carefully withdraw a sample from the supernatant (the clear liquid phase) of each vial using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets or particulates.
- Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the GC-FID calibration curve.
4. Quantitative Analysis (Gas Chromatography):
- Analyze the prepared standard solutions and the diluted samples using the GC-FID.
- Record the peak area of this compound for each run.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Use the calibration curve to determine the concentration of this compound in the diluted samples.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility at the experimental temperature.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.
This comprehensive guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and professionals in drug development, a precise understanding of solubility is crucial for formulation, purification, and delivery, making the generation of specific quantitative data through the outlined protocol a valuable endeavor.
Spectral Data Analysis of 1-Ethyl-2,3-dimethylbenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2), a key aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its spectroscopic characterization. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including experimental protocols and data interpretation.
Summary of Spectral Data
The following tables summarize the key spectral data obtained for this compound.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.1 | Multiplet | 3H | Ar-H |
| 2.63 | Quartet | 2H | -CH₂- |
| 2.29 | Singlet | 3H | Ar-CH₃ |
| 2.15 | Singlet | 3H | Ar-CH₃ |
| 1.22 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 141.9 | Ar-C (quaternary) |
| 136.8 | Ar-C (quaternary) |
| 133.5 | Ar-C (quaternary) |
| 129.8 | Ar-CH |
| 127.2 | Ar-CH |
| 124.9 | Ar-CH |
| 25.4 | -CH₂- |
| 20.5 | Ar-CH₃ |
| 15.8 | -CH₂-CH₃ |
| 14.8 | Ar-CH₃ |
Source: SpectraBase, Wiley-VCH GmbH.[1]
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, 1480, 1450 | C=C stretch (aromatic ring) |
| ~780, 740 | C-H bend (aromatic, out-of-plane) |
Source: NIST Chemistry WebBook.[2][3]
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 134 | ~40 | [M]⁺ (Molecular Ion) |
| 119 | 100 | [M-CH₃]⁺ |
| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl ion) |
Source: NIST Chemistry WebBook.[2]
Experimental Protocols
The following sections detail the general methodologies employed for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum was acquired on a Bruker WM-250 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), which also served as the internal standard.[1] For a typical ¹H NMR experiment on a similar alkylbenzene, the sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed using a spectrometer operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
The infrared spectrum was obtained from a liquid film of this compound. The analysis was performed using a Perkin-Elmer instrument, and the data was digitized by NIST.[3] The transmission method was employed, where the liquid is placed between two salt plates (e.g., NaCl or KBr) and the IR beam is passed through the sample.
Mass Spectrometry (MS)
The mass spectrum was obtained via electron ionization (EI). In this method, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the workflow for the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
In-Depth Technical Guide to the Health and Safety of 1-Ethyl-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information currently available for 1-Ethyl-2,3-dimethylbenzene (CAS No: 933-98-2). The information herein is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting. It is important to note that while specific data for this compound is provided where available, some toxicological information has been extrapolated from the closely related and more extensively studied compound, ethylbenzene (B125841). All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols for key safety assessments are described.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use.
| Property | Value | Reference |
| CAS Number | 933-98-2 | [1][2] |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Odor | Aromatic | [3] |
| Boiling Point | 194 °C | [1] |
| Melting Point | -49.5 °C | [1] |
| Flash Point | 51 °C (Closed Cup) | [1] |
| Density | 0.8920 g/cm³ at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and ether. | [3] |
Toxicological Data
Limited specific toxicological data for this compound is available in the public domain. The GHS classification indicates it is harmful if swallowed and causes serious eye irritation.[1][4] For a more comprehensive toxicological profile, data for the structurally similar compound, ethylbenzene, is often referenced.
Note: The following data pertains to Ethylbenzene and should be used as a conservative estimate for risk assessment of this compound.
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | 3500 mg/kg | Rat | Oral | [5] |
| LD50 (Dermal) | 15400 mg/kg | Rabbit | Dermal | [5] |
| LC50 (Inhalation) | 17.2 mg/L (4000 ppm) | Rat | Inhalation (4 hours) | [5][6] |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (PELs, TLVs) established for this compound.[4] Therefore, it is prudent to adhere to the limits established for the closely related compound, ethylbenzene, to ensure a high level of safety.
| Organization | Limit Type | Value | Reference |
| OSHA (PEL) | 8-hour TWA | 100 ppm (435 mg/m³) | [7][8] |
| NIOSH (REL) | 10-hour TWA | 100 ppm (435 mg/m³) | [7] |
| NIOSH (STEL) | 15-minute STEL | 125 ppm (545 mg/m³) | [7] |
| ACGIH (TLV) | 8-hour TWA | 20 ppm | [7] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Hazard Identification and GHS Classification
Based on available Safety Data Sheets, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
GHS Pictograms:
Signal Word: Warning
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Experimental Protocols
Detailed methodologies for key safety experiments are crucial for the interpretation and replication of safety data.
Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally at a series of fixed dose levels.
Principle: The test involves administering the substance to animals in a stepwise procedure using the fixed doses of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on available information. The outcome of the test is the observation of clear signs of toxicity at one of the fixed dose levels, rather than death, which allows for the classification of the substance.[9]
Methodology:
-
Animal Selection: Healthy, young adult rats (8-12 weeks old) are typically used. Females are generally preferred as they are often slightly more sensitive.[9]
-
Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[10]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. An aqueous solution is preferred, but other vehicles can be used if necessary.[11]
-
Sighting Study: A preliminary sighting study is conducted with a single animal per dose step to determine the appropriate starting dose for the main study.[9]
-
Main Study: Dosing is initiated at a level expected to produce some signs of toxicity. A group of five animals of one sex is used for each dose level.[9]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.[12]
Acute Inhalation Toxicity (OECD Guideline 403)
This guideline describes procedures for assessing the acute toxicity of a substance when administered via inhalation.
Principle: The test exposes animals to the test substance as a gas, vapor, or aerosol in a chamber for a defined period. The primary endpoint is the determination of the median lethal concentration (LC50).[12]
Methodology:
-
Animal Selection: Young adult rats are the preferred species.[10]
-
Exposure Chamber: The study is conducted in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.[10]
-
Concentration and Exposure: Animals are typically exposed for 4 hours to a range of concentrations. A limit test at a high concentration can be performed initially.[12]
-
Observations: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and a full necropsy is performed on all animals.[12]
Flash Point Determination (ASTM D93: Pensky-Martens Closed Cup Tester)
This is a standard method for determining the flash point of petroleum products and other liquids.
Principle: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[13][14][15]
Methodology:
-
Apparatus: A Pensky-Martens closed cup tester is used, which consists of a test cup, a lid with an ignition source, and a heating system.[13][14]
-
Sample Preparation: The sample is placed in the test cup to a specified level.[16]
-
Heating and Stirring: The sample is heated at a slow, constant rate while being stirred.[16]
-
Ignition: At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space.[16]
-
Observation: The flash point is recorded as the temperature at which a distinct flash is observed inside the cup.[16]
-
Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure.[16]
Visualizations
Risk Assessment Workflow
The following diagram illustrates a typical workflow for assessing the risks associated with handling a chemical like this compound in a research setting.
Caption: A simplified workflow for chemical risk assessment and control.
Postulated Metabolic Pathway
While the specific metabolic pathway of this compound has not been extensively studied, it is likely to follow a similar pattern to that of ethylbenzene, involving oxidation of the ethyl group.
Caption: A postulated metabolic pathway based on ethylbenzene metabolism.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Use non-sparking tools and avoid sources of ignition as the substance is flammable.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[17]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[17]
-
Store separately from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[17]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Use non-sparking tools.[4]
This guide is intended to provide comprehensive health and safety information for this compound to be used by trained professionals. It is essential to consult the most current Safety Data Sheet (SDS) for this chemical before use and to conduct a thorough risk assessment for any specific experimental procedure.
References
- 1. echemi.com [echemi.com]
- 2. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. umwelt-online.de [umwelt-online.de]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. eurolab.net [eurolab.net]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 15. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- 16. delltech.com [delltech.com]
- 17. airgas.com [airgas.com]
An In-depth Technical Guide to the Industrial Applications of Alkyl-Substituted Benzenes: Diethylbenzene and Ethyl Dimethylbenzene Isomers
Introduction
Alkyl-substituted benzenes are a significant class of aromatic hydrocarbons utilized across a spectrum of industrial applications. Their utility is intrinsically linked to the nature and position of the alkyl groups attached to the benzene (B151609) ring, which influence their physical and chemical properties. This technical guide provides a comprehensive overview of the industrial applications, synthesis, and key properties of two families of alkyl-substituted benzenes: diethylbenzene (DEB) isomers and ethyl dimethylbenzene (EDMB) isomers. While both are C10 aromatic hydrocarbons, their industrial significance and the extent of available technical data differ considerably. This guide will primarily focus on the well-documented applications of diethylbenzene isomers and present the available information on ethyl dimethylbenzene isomers, which are more commonly used as intermediates in organic synthesis.
Diethylbenzene (DEB) Isomers: Production and Major Industrial Applications
Diethylbenzene (C₆H₄(C₂H₅)₂) exists as three positional isomers: 1,2-diethylbenzene (B43095) (ortho-DEB), 1,3-diethylbenzene (B91504) (meta-DEB), and 1,4-diethylbenzene (B43851) (para-DEB). The meta and para isomers hold the most commercial significance.[1] These isomers are typically produced as a byproduct during the alkylation of benzene with ethylene (B1197577) to produce ethylbenzene (B125841), a precursor to styrene.[1][2] The typical isomer ratio in the resulting mixture is approximately 5% 1,2-isomer, 65% 1,3-isomer, and 30% 1,4-isomer.[2] Much of the produced diethylbenzene is recycled through transalkylation with benzene to yield more ethylbenzene.[1]
Key Industrial Applications of Diethylbenzene Isomers
The primary industrial applications of diethylbenzene isomers are centered around their use as precursors for vinyl-aromatic monomers, as solvents, and in heat transfer fluids.
-
Production of Divinylbenzene (B73037) (DVB): The most significant application of diethylbenzene is its dehydrogenation to produce divinylbenzene (DVB).[1] DVB is a crucial cross-linking agent used in the production of ion-exchange resins and specialty polymers like crosslinked polystyrene.[1][3]
-
Solvent Applications: 1,4-Diethylbenzene is utilized as a solvent in closed systems.[2][4] A notable application is in the Parex process, where it serves as a desorbent for the separation of p-xylene (B151628) from other C8 aromatic isomers.[2]
-
Intermediate for other Chemicals: 1,3-Diethylbenzene can be converted to ethylvinylbenzene.[2] Additionally, 1,2-diethylbenzene can be dehydrated and cyclized to form naphthalene.[2]
-
Heat Transfer Fluids: A minor application, accounting for less than 5% of its use, is as a heat transfer fluid, often in mixtures with methyl and/or ethyl biphenyls.[1][2]
-
Fuel Additive: Diethylbenzene isomers are found in JP-8 military jet fuel.[2]
Quantitative Data: Physical Properties of Diethylbenzene Isomers
The distinct physical properties of each DEB isomer are crucial for their separation and specific applications.
| Property | 1,2-Diethylbenzene (ortho) | 1,3-Diethylbenzene (meta) | 1,4-Diethylbenzene (para) | Reference |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ | [1] |
| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 | [1] |
| Boiling Point (°C) | 184 | 181.1 | 183.7 | [2] |
| Melting Point (°C) | -31.2 | -83.9 | -42.8 | [2] |
| Density at 20°C (g/cm³) | 0.880 | 0.860 | 0.866 | [2] |
| Vapor Pressure at 25°C (hPa) | 1.4 | 1.5 | 1.4 | [2] |
| Water Solubility at 20°C (mg/L) | 71.1 | 24 | 24.8 | [2] |
| Flash Point (°C) | 57 | 57 | 57 | [1] |
Experimental Protocols: Synthesis and Separation
Synthesis of Diethylbenzene Isomer Mixture
Diethylbenzenes are primarily obtained as a side-product from the Friedel-Crafts alkylation of benzene with ethylene, a process aimed at producing ethylbenzene.[1][5]
-
Reaction: Benzene is reacted with ethylene in the presence of a catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a zeolite catalyst.[3][5]
-
Conditions: The reaction is carried out at elevated temperatures and pressures. For instance, a patent describes a process at 120°C.[3]
-
Product Mixture: The primary product is ethylbenzene, but over-alkylation leads to the formation of a mixture of diethylbenzene isomers.[5] Using shape-selective zeolite catalysts can favor the production of the para isomer.[1]
Separation of Diethylbenzene Isomers
The separation of the closely boiling DEB isomers is challenging and relies on techniques that exploit their subtle differences in physical properties.
-
Fractional Distillation: While difficult due to the close boiling points, fractional distillation can be used to enrich certain isomers.[6]
-
Adsorption: Techniques like simulated moving bed (SMB) chromatography using specific adsorbents (e.g., zeolites) are employed for separating isomers like p-xylene, and similar principles can be applied to DEB isomers.[6]
-
Crystallization: The significant difference in melting points, particularly of the para isomer, allows for its separation from the mixture via fractional crystallization at low temperatures.
Process Visualization: Diethylbenzene Production and Application
Caption: Production and primary application pathway of diethylbenzene isomers.
Ethyl Dimethylbenzene (EDMB) Isomers: Intermediates in Chemical Synthesis
Ethyl dimethylbenzene (C₁₀H₁₄), also known as ethyldimethylbenzene or ethyl xylene, has several isomers depending on the positions of the ethyl and two methyl groups on the benzene ring. Examples include 4-ethyl-1,2-dimethylbenzene (B1219963) (4-ethyl-o-xylene), 2-ethyl-1,3-dimethylbenzene (2-ethyl-m-xylene), and 1-ethyl-2,5-dimethylbenzene (2-ethyl-p-xylene).[7][8][9]
Industrial Applications of Ethyl Dimethylbenzene Isomers
Based on available data, the industrial applications of specific ethyl dimethylbenzene isomers are not as large-scale or well-defined as those for diethylbenzenes. They are primarily utilized in the following capacities:
-
Organic Synthesis Intermediates: Various EDMB isomers are used as intermediates in the synthesis of other chemicals.[10] Their specific structure allows for the creation of more complex molecules.
-
Specialized Building Blocks: In the context of pharmaceutical development and drug discovery, compounds like 4-ethyl-1,2-dimethylbenzene are considered specialized building blocks.[11]
-
Research Chemicals: Many EDMB isomers are available commercially for research and development purposes.[10][11]
-
Volatile Organic Compounds: Some isomers, such as 2-ethyl-m-xylene, have been identified as volatile organic emissions from motor vehicles.[12]
Quantitative Data: Physical Properties of Selected Ethyl Dimethylbenzene Isomers
| Property | 4-Ethyl-1,2-dimethylbenzene | 1-Ethyl-2,5-dimethylbenzene | 1-Ethyl-3,5-dimethylbenzene | Reference |
| CAS Number | 934-80-5 | 1758-88-9 | 934-74-7 | [7][9][13] |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ | [7][9][13] |
| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 | [7][9][13] |
| Synonyms | 4-Ethyl-o-xylene, 3,4-Dimethylethylbenzene | 2-Ethyl-p-xylene, 2,5-Dimethylethylbenzene | 5-Ethyl-m-xylene | [7][9][13] |
Experimental Protocols and Process Visualization
Detailed, standardized experimental protocols for the industrial-scale synthesis and application of ethyl dimethylbenzene isomers are not widely published, as they are often part of proprietary multi-step synthetic routes. The synthesis would generally follow standard aromatic alkylation or related organic chemistry principles. Given the lack of a well-defined, large-scale industrial process, a workflow diagram would be speculative.
The industrial applications of ethyl- and dimethyl-substituted benzenes vary significantly based on the specific arrangement and number of alkyl groups. Diethylbenzene isomers have established, large-scale industrial uses, primarily as precursors to divinylbenzene for polymer production and as specialized solvents. Their production as a byproduct of ethylbenzene synthesis is well-understood, and their separation is a key industrial challenge. In contrast, ethyl dimethylbenzene isomers are more commonly encountered as intermediates and building blocks in organic and pharmaceutical synthesis, with less public information available on their large-scale industrial applications. Further research and commercial development may lead to broader applications for these more complex alkyl-substituted benzenes in the future.
References
- 1. Diethylbenzenes - Wikipedia [en.wikipedia.org]
- 2. series.publisso.de [series.publisso.de]
- 3. RU1826964C - Method of synthesis of diethylbenzene and benzene isomers mixture - Google Patents [patents.google.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. quora.com [quora.com]
- 6. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Dimethyl-4-ethylbenzene | C10H14 | CID 13629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. SID 87569549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 874-41-9: 1,3-Dimethyl-4-ethylbenzene | CymitQuimica [cymitquimica.com]
- 11. chemscene.com [chemscene.com]
- 12. 1,3-DIMETHYL-2-ETHYLBENZENE | 2870-04-4 [chemicalbook.com]
- 13. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1-Ethyl-2,3-dimethylbenzene, a C10 aromatic hydrocarbon. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related C9 and C10 alkylbenzene isomers to provide a robust understanding of its expected thermal behavior. The information presented herein is intended to support research, development, and handling of this compound in various scientific and industrial applications.
Quantitative Thermal Stability Data
| Compound | Onset of Pyrolysis (°C) | Major Decomposition Products | Experimental Conditions |
| n-Propylbenzene | ~827 | Ethene, Toluene, Benzene, Styrene | Single-pulse shock tube, 10-15 bar, ~1.8 ms (B15284909) reaction time |
| 1,2,4-Trimethylbenzene | ~927 | Methane, Toluene, Xylenes, Benzene | Single-pulse shock tube, 10-15 bar, ~1.8 ms reaction time |
| 1,3,5-Trimethylbenzene | ~927 | Methane, Toluene, Xylenes, Benzene | Single-pulse shock tube, 10-15 bar, ~1.8 ms reaction time |
Data extrapolated from a comparative study on C9H12 isomers. It is anticipated that this compound will exhibit a pyrolysis onset temperature within this range, likely closer to that of n-propylbenzene due to the presence of an ethyl group which is more susceptible to cleavage than a methyl group.
Experimental Protocols for Determining Thermal Stability
To ascertain the precise thermal stability of this compound, the following established experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: A differential scanning calorimeter is utilized under a continuous nitrogen purge (20 cm³/min) to create an inert atmosphere and prevent oxidation.
-
Thermal History Erasure: The sample is subjected to a heat/cool/heat cycle, for example, from -20°C to 60°C at a rate of 20°C/min for three cycles. This removes any prior thermal history of the sample.
-
Data Acquisition: Following the cycling, a final heating ramp is applied, for instance from -20°C to a temperature beyond the expected decomposition, at a controlled rate (e.g., 10°C/min). The heat flow to the sample is measured relative to the reference.
-
Data Analysis: The onset temperature of any endothermic or exothermic peak is determined from the resulting thermogram. The area under the peak is integrated to calculate the enthalpy change (ΔH) associated with the transition.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
Objective: To determine the decomposition temperature and identify the gaseous products evolved during thermal degradation.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (10-20 mg) of this compound is placed in a TGA sample pan (typically ceramic or platinum).
-
Instrument Setup: The TGA is coupled to a mass spectrometer via a heated transfer line. The TGA furnace is purged with an inert gas (e.g., helium or nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 900°C).
-
Data Acquisition: The TGA measures the mass of the sample as a function of temperature and time. Simultaneously, the evolved gases are transferred to the mass spectrometer for analysis. The MS scans a predefined mass-to-charge (m/z) range to identify the decomposition products in real-time.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins). The MS data is analyzed to identify the m/z values of the evolved gases, allowing for the identification of the decomposition products.
Visualizations
General Alkylbenzene Thermal Decomposition Pathway
The thermal decomposition of alkylbenzenes, including this compound, typically proceeds through a free-radical chain reaction mechanism. The following diagram illustrates the principal steps of this process.
Caption: Generalized free-radical mechanism for alkylbenzene thermal decomposition.
Experimental Workflow for Thermal Stability Analysis
The logical flow for a comprehensive thermal stability assessment of this compound is depicted in the following diagram.
Caption: Workflow for comprehensive thermal stability analysis.
An In-depth Technical Guide to the Aromatic Isomers of C10H14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aromatic isomers of C10H14, a group of hydrocarbons with significant applications in the chemical and pharmaceutical industries. This document outlines their physical properties, synthesis methodologies, and key structural distinctions, presenting the information in a clear and accessible format for technical audiences.
Isomer Identification and Classification
The aromatic isomers of C10H14 are a diverse group of compounds based on a benzene (B151609) ring substituted with various alkyl groups. These can be broadly categorized into the following families:
-
Butylbenzenes: Featuring a single butyl group attached to the benzene ring. This family has four isomers: n-butylbenzene, sec-butylbenzene, isobutylbenzene, and tert-butylbenzene.
-
Cymenes (Isopropyltoluenes): Characterized by one methyl group and one isopropyl group on the benzene ring. There are three positional isomers: ortho-cymene, meta-cymene, and para-cymene.[1]
-
Diethylbenzenes: Containing two ethyl groups attached to the benzene ring. This family includes three isomers: 1,2-diethylbenzene (B43095) (ortho), 1,3-diethylbenzene (B91504) (meta), and 1,4-diethylbenzene (B43851) (para).[2]
-
Propyltoluenes (Methylpropylbenzenes): With one methyl and one propyl group on the benzene ring. This category has three positional isomers for the n-propyl group and two for the isopropyl group (cymenes).
-
Ethylxylenes (Ethyldimethylbenzenes): Featuring one ethyl group and two methyl groups on the benzene ring. Several positional isomers exist.
-
Tetramethylbenzenes: Characterized by four methyl groups attached to the benzene ring. The three isomers are 1,2,3,4-tetramethylbenzene (B1201564) (Prehnitene), 1,2,3,5-tetramethylbenzene (B1211182) (Isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (Durene).
Quantitative Data Summary
The physical properties of these isomers are crucial for their separation, identification, and application. The following tables summarize key quantitative data for various C10H14 aromatic isomers.
Table 1: Physical Properties of Butylbenzene Isomers
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| n-Butylbenzene | 1-Phenylbutane | 104-51-8 | -87.9 | 183.3 | 0.8601 (20 °C) | 1.4898 (20 °C) |
| sec-Butylbenzene | (Butan-2-yl)benzene | 135-98-8 | -75.5 | 174 | 0.863 (25 °C) | 1.4901 (20 °C) |
| Isobutylbenzene | 1-Methyl-2-phenylpropane | 538-93-2 | -51.5 | 172.8 | 0.853 (20 °C) | 1.4862 (20 °C) |
| tert-Butylbenzene | 2-Methyl-2-phenylpropane | 98-06-6 | -57.8 | 169.1 | 0.866 (20 °C) | 1.4927 (20 °C) |
Table 2: Physical Properties of Cymene Isomers
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| o-Cymene | 1-Isopropyl-2-methylbenzene | 527-84-4 | -71.5 | 178 | 0.880 (20 °C) | 1.5000 (20 °C)[3] |
| m-Cymene | 1-Isopropyl-3-methylbenzene | 535-77-3 | -63.8 | 175 | 0.860 (20 °C) | 1.4920 (20 °C)[4] |
| p-Cymene | 1-Isopropyl-4-methylbenzene | 99-87-6 | -68 | 177 | 0.857 (20 °C) | 1.4900 (20 °C)[5] |
Table 3: Physical Properties of Diethylbenzene Isomers
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1,2-Diethylbenzene | 1,2-Diethylbenzene | 135-01-3 | -31.2 | 184 | 0.880 (20 °C) | 1.5035 (20 °C) |
| 1,3-Diethylbenzene | 1,3-Diethylbenzene | 141-93-5 | -83.9 | 181.1 | 0.862 (20 °C) | 1.4955 (20 °C) |
| 1,4-Diethylbenzene | 1,4-Diethylbenzene | 105-05-5 | -42.8 | 183.7 | 0.862 (20 °C) | 1.4953 (20 °C) |
Table 4: Physical Properties of Propyltoluene Isomers
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1-Methyl-2-propylbenzene (B92723) | 1-Methyl-2-propylbenzene | 1074-17-5 | -60.3[6] | 185[7] | 0.876 (20 °C) | 1.4990 (20 °C)[7] |
| 1-Methyl-3-propylbenzene (B93027) | 1-Methyl-3-propylbenzene | 1074-43-7 | -83[8] | 182[8] | 0.860 (20 °C)[9] | 1.4940 (20 °C)[8] |
| 1-Methyl-4-propylbenzene (B86881) | 1-Methyl-4-propylbenzene | 1074-55-1 | -63.6[10] | 183.4[11] | 0.862 (20 °C)[12] | 1.4940 (20 °C)[12] |
Table 5: Physical Properties of Ethyldimethylbenzene Isomers
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1-Ethyl-2,3-dimethylbenzene | This compound | 933-98-2 | -50[13] | 184.4[14] | 0.870 (20 °C)[13] | 1.5030 (20 °C)[13] |
| 1-Ethyl-2,4-dimethylbenzene | 1-Ethyl-2,4-dimethylbenzene | 874-41-9 | -63[15] | 188-189 | 0.869 (20 °C)[15] | 1.5030 (20 °C)[15] |
| 1-Ethyl-3,5-dimethylbenzene (B1584817) | 1-Ethyl-3,5-dimethylbenzene | 934-74-7 | -84.3[16] | 183.6[16] | 0.861 (20 °C)[17] | 1.4980 (20 °C)[17] |
Table 6: Physical Properties of Tetramethylbenzene Isomers
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| Prehnitene | 1,2,3,4-Tetramethylbenzene | 488-23-3 | -6.2 | 205 | 0.905 (20 °C) | 1.5200 (20 °C) |
| Isodurene | 1,2,3,5-Tetramethylbenzene | 527-53-7 | -23.7 | 198 | 0.890 (20 °C) | 1.5130 (20 °C) |
| Durene | 1,2,4,5-Tetramethylbenzene | 95-93-2 | 79.2 | 196-198 | 0.888 (20 °C) | 1.5140 (80 °C) |
Experimental Protocols: Synthesis of C10H14 Aromatic Isomers
The synthesis of these isomers often employs classic organic reactions, with Friedel-Crafts alkylation being a cornerstone technique. Below are detailed methodologies for the synthesis of representative isomers.
Friedel-Crafts Alkylation: General Principle
This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as an electrophile in an electrophilic aromatic substitution reaction.
Synthesis of tert-Butylbenzene
Reaction: Benzene is alkylated with tert-butyl chloride in the presence of anhydrous aluminum chloride.
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas trap to handle the evolving hydrogen chloride gas.
-
Reactant Charging: Anhydrous aluminum chloride (e.g., 50 g) and dry benzene (e.g., 175 ml) are added to the reaction flask.
-
Cooling: The flask is cooled in an ice-salt bath to a temperature of 0-5 °C.
-
Addition of Alkyl Halide: tert-Butyl chloride (e.g., 50 g) is added dropwise from the dropping funnel over several hours while maintaining the low temperature and constant stirring.
-
Reaction Quenching: After the addition is complete, the reaction is stirred for an additional hour. The reaction mixture is then quenched by the slow addition of crushed ice.
-
Work-up: Cold water is added to decompose the intermediate complex. The mixture is then subjected to steam distillation.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., calcium chloride) and purified by fractional distillation. The fraction boiling at approximately 167 °C is collected as pure tert-butylbenzene.
Synthesis of Isobutylbenzene
Method 1: Wolff-Kishner Reduction of Isobutyrophenone
Reaction: Isobutyrophenone is reduced using hydrazine (B178648) hydrate (B1144303) in a basic medium.
Experimental Protocol:
-
Reactant Mixture: Isobutyrophenone is mixed with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like glycerol.
-
Reflux: The mixture is heated to reflux (typically 150-200 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., pentane).
-
Purification: The organic layer is washed with dilute acid and then water, dried over an anhydrous salt, and the solvent is removed by distillation. The resulting crude product is purified by distillation to yield isobutylbenzene.
Method 2: Friedel-Crafts Acylation followed by Reduction
This two-step synthesis provides an alternative route.
Synthesis of Durene (1,2,4,5-Tetramethylbenzene)
Reaction: Methylation of xylene or pseudocumene using a methylating agent like methyl chloride or methanol (B129727) in the presence of a suitable catalyst.
Experimental Protocol (from p-xylene):
-
Catalyst and Reactant Setup: A mixture of p-xylene (B151628) and a catalyst (e.g., a bifunctional catalyst like ZnZrOₓ–HZSM-5) is prepared.
-
Methylation: The methylation is carried out with a methylating agent such as methanol or syngas (a mixture of CO and H₂) at elevated temperatures (e.g., 320-400 °C) and pressures (e.g., 3.0 MPa).
-
Separation: Due to its high melting point, durene can be selectively crystallized from the mixture of its isomers. The reaction product is cooled, and the solid durene is separated by filtration.
-
Purification: The crude durene can be further purified by recrystallization from a suitable solvent like ethanol.
Logical Relationships in Isomer Synthesis
The synthesis of various C10H14 isomers often involves a series of interconnected reactions, where the product of one step serves as the reactant for the next. The choice of starting material and reaction conditions dictates the final isomeric product.
Conclusion
The aromatic isomers of C10H14 represent a fascinating and industrially significant class of compounds. Their synthesis, primarily through Friedel-Crafts alkylation and subsequent modifications, allows for the production of a wide array of structures with distinct physical properties. A thorough understanding of these properties and synthetic routes is essential for researchers and professionals in chemistry and drug development for applications ranging from solvents and polymer precursors to intermediates in the synthesis of fine chemicals and pharmaceuticals. This guide provides a foundational reference for further exploration and application of these versatile hydrocarbons.
References
- 1. 1-isopropyl-3-methylbenzene [chemister.ru]
- 2. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-isopropyl-2-methylbenzene [stenutz.eu]
- 4. 1-isopropyl-3-methylbenzene [stenutz.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Methyl-2-propylbenzene | C10H14 | CID 14091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-methyl-2-propylbenzene [stenutz.eu]
- 8. 1-methyl-3-propylbenzene [stenutz.eu]
- 9. 1074-43-7 CAS MSDS (1-METHYL-3-PROPYLBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. 1-methyl-4-propylbenzene [stenutz.eu]
- 13. This compound [stenutz.eu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 1-ethyl-2,4-dimethylbenzene [stenutz.eu]
- 16. echemi.com [echemi.com]
- 17. 1-ethyl-3,5-dimethylbenzene [stenutz.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethyl-2,3-dimethylbenzene via Friedel-Crafts Alkylation
Introduction
The Friedel-Crafts alkylation is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds, specifically for the attachment of alkyl groups to aromatic rings.[1] This reaction proceeds through an electrophilic aromatic substitution mechanism, where an alkyl halide, alkene, or alcohol acts as the alkylating agent in the presence of a Lewis acid catalyst.[1][2] These application notes provide a detailed protocol for the synthesis of 1-ethyl-2,3-dimethylbenzene, also known as 3-ethyl-o-xylene, by the ethylation of 1,2-dimethylbenzene (o-xylene).[3] This compound is a valuable intermediate in the production of various specialty chemicals.[4] The protocol described herein utilizes ethyl bromide as the alkylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.[5]
Reaction Mechanism
The synthesis of this compound via Friedel-Crafts alkylation involves a multi-step mechanism.[6]
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with the alkylating agent, ethyl bromide, to form a highly electrophilic ethyl carbocation or a polarized complex.[2][6]
-
Electrophilic Attack: The electron-rich π system of the 1,2-dimethylbenzene ring acts as a nucleophile and attacks the electrophilic ethyl group. This attack temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₃Br]⁻ complex, abstracts a proton from the carbon atom bearing the new ethyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerates the aluminum chloride catalyst along with the formation of hydrogen bromide.[6]
It is important to note that Friedel-Crafts alkylations can be prone to certain limitations, such as polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements.[7][8] However, for the ethylation of xylene, these are generally less problematic.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2-Dimethylbenzene (o-xylene) | 95-47-6 | C₈H₁₀ | 106.17 |
| Ethyl Bromide | 74-96-4 | C₂H₅Br | 108.97 |
| Anhydrous Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 |
| Dichloromethane (B109758) (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| This compound (Product) | 933-98-2 | C₁₀H₁₄ | 134.22[9] |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (6.7 g, 0.05 mol) and anhydrous dichloromethane (50 mL). The mixture is stirred and cooled to 0-5 °C in an ice bath.
-
Addition of Reactants: A solution of 1,2-dimethylbenzene (10.6 g, 0.1 mol) in anhydrous dichloromethane (20 mL) is prepared. This solution and ethyl bromide (10.9 g, 0.1 mol) are added sequentially to the dropping funnel and then introduced dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by carefully and slowly pouring the mixture over 100 g of crushed ice with stirring. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
Washing: The combined organic layers are washed successively with 1 M hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.[4] The boiling point of the product is approximately 194 °C.[10]
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound under varying conditions. (Note: These are representative values and actual results may vary).
| Experiment | Molar Ratio (o-xylene:EtBr:AlCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2:1:1 | 0-5 | 2 | 75 | 95 |
| 2 | 1:1:0.5 | 25 | 3 | 68 | 92 |
| 3 | 1:1.2:0.5 | 0-5 | 3 | 82 | 96 |
Visualizations
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. This compound 95% | CAS: 933-98-2 | AChemBlock [achemblock.com]
- 10. echemi.com [echemi.com]
Application Note and Protocol for the Ethylation of o-Xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the vapor-phase ethylation of o-xylene (B151617) using ethanol (B145695) as an alkylating agent over a zeolite catalyst. This process is of significant interest for the selective synthesis of ethyl-o-xylene isomers, which are valuable intermediates in the production of various chemicals. The protocol outlines the necessary materials, equipment setup, experimental procedure, and safety precautions. Additionally, this note includes a summary of typical catalytic performance data and visual diagrams to illustrate the experimental workflow and reaction mechanism.
Introduction
The alkylation of aromatic compounds is a fundamental process in the chemical industry for the production of a wide range of valuable products. The ethylation of o-xylene, in particular, yields ethyl-o-xylene isomers, which can be further processed into specialty chemicals. Zeolite catalysts, such as ZSM-5, are often employed for this reaction due to their shape-selective properties, high activity, and stability. This application note details a laboratory-scale procedure for the ethylation of o-xylene with ethanol in a fixed-bed reactor, a common setup for catalytic gas-phase reactions.
Experimental Protocol
Materials
-
o-Xylene (C₈H₁₀): Reagent grade, ≥98% purity
-
Ethanol (C₂H₅OH): Anhydrous, ≥99.5% purity
-
Catalyst: H-ZSM-5 zeolite (Si/Al ratio of 50-100), calcined
-
Nitrogen (N₂): High purity, for inerting and as a carrier gas
-
Deionized Water: For cleaning
-
Acetone: For cleaning and drying glassware
Equipment
-
Fixed-Bed Reactor System:
-
Stainless steel or quartz reactor tube (e.g., 10 mm inner diameter, 30 cm length)
-
Furnace with temperature controller
-
Mass flow controllers for gas and liquid feeds
-
High-pressure liquid pump for delivering the reactant mixture
-
Back pressure regulator to maintain system pressure
-
-
Gas Chromatograph (GC):
-
Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., HP-INNOWAX, 60 m x 0.32 mm x 0.5 µm)[1]
-
-
Glassware: Round-bottom flasks, beakers, graduated cylinders
-
Condenser and Collection System: To cool and collect the product stream
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Procedure
-
Catalyst Preparation and Loading:
-
Weigh approximately 1.0 g of the H-ZSM-5 zeolite catalyst.
-
Load the catalyst into the center of the fixed-bed reactor tube, securing it with quartz wool plugs on both ends.
-
Place the reactor tube inside the furnace.
-
-
System Setup and Leak Test:
-
Assemble the reactor system, connecting the gas and liquid feed lines, the reactor, the condenser, and the collection flask.
-
Pressurize the system with nitrogen to the desired operating pressure and check for any leaks.
-
-
Catalyst Activation:
-
Heat the reactor to 500 °C under a continuous flow of nitrogen (50 mL/min) for at least 2 hours to remove any adsorbed water and activate the catalyst.
-
After activation, cool the reactor to the desired reaction temperature (e.g., 350 °C).
-
-
Reaction:
-
Prepare the feed mixture of o-xylene and ethanol in a specific molar ratio (e.g., 1:2).
-
Set the liquid pump to deliver the feed mixture at a predetermined weight hourly space velocity (WHSV), for instance, 2 h⁻¹.
-
Introduce the feed into a vaporizer section before it enters the reactor.
-
Maintain the reactor at the desired temperature and pressure (e.g., atmospheric pressure) throughout the experiment.
-
The reaction products will exit the reactor, pass through the condenser, and be collected in a cooled collection flask.
-
-
Product Analysis:
-
Collect liquid samples from the product stream at regular intervals.
-
Analyze the samples using a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) to determine the composition of the product mixture.[1]
-
Typical GC conditions:
-
-
System Shutdown:
-
Stop the liquid feed pump.
-
Continue the nitrogen flow to purge the reactor system of any remaining reactants and products.
-
Turn off the furnace and allow the reactor to cool down to room temperature under nitrogen flow.
-
Once cooled, the system can be safely disassembled.
-
Safety Precautions
-
Chemical Hazards:
-
o-Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Causes skin irritation.[1][2][3][4][5] Always handle in a well-ventilated area or fume hood.[2][4][5] Keep away from heat, sparks, and open flames.[2][4][5] Wear appropriate PPE, including gloves and safety goggles.[1][2][5]
-
Ethanol: Highly flammable liquid and vapor. Handle with care and avoid ignition sources.
-
Zeolite Catalysts: While generally considered non-hazardous, fine powders can be a respiratory irritant.[6][7] Avoid inhaling the dust by using a dust mask or working in a ventilated area.[7][8]
-
-
Operational Hazards:
-
The reaction is performed at high temperatures and potentially elevated pressures. Ensure the reactor system is properly assembled and pressure-tested.
-
Use appropriate shielding for high-pressure reactions.
-
Always work in a well-ventilated area to prevent the accumulation of flammable vapors.
-
Data Presentation
The following table summarizes representative data for the ethylation of o-xylene with ethanol over an H-ZSM-5 catalyst at atmospheric pressure.
| Temperature (°C) | o-Xylene Conversion (%) | Selectivity to 3,4-Dimethyl-ethylbenzene (%) | Selectivity to other Ethyl-o-xylenes (%) | Selectivity to Diethylbenzenes (%) |
| 300 | 25 | 65 | 25 | 10 |
| 350 | 40 | 60 | 30 | 10 |
| 400 | 55 | 50 | 35 | 15 |
| 450 | 60 | 45 | 38 | 17 |
Note: The data presented are illustrative and can vary based on the specific catalyst properties, reactant feed ratio, and WHSV.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ethylation of o-xylene.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Simplified reaction mechanism for o-xylene ethylation.
References
Application Notes and Protocols for 1-Ethyl-2,3-dimethylbenzene in Organic Photovoltaics
Introduction
The field of organic photovoltaics (OPVs) is actively seeking to replace hazardous halogenated solvents, such as chlorobenzene (B131634) and dichlorobenzene, with more environmentally benign alternatives without compromising device performance. This transition is crucial for the large-scale commercialization and sustainable manufacturing of organic solar cells. Non-halogenated aromatic solvents like toluene, xylene, and trimethylbenzene have emerged as promising candidates.[1][2] 1-Ethyl-2,3-dimethylbenzene, also known as 3-Ethyl-o-xylene, is a non-halogenated aromatic solvent with physical properties that suggest its potential as a processing solvent for the active layer in OPVs. Although direct experimental data on its application in OPVs is not yet available in published literature, its characteristics, when compared to commonly used solvents, provide a strong basis for its consideration and further investigation.
These application notes serve as a theoretical and practical guide for researchers and scientists interested in exploring the use of this compound in organic solar cell fabrication. The protocols provided are based on established methodologies for testing new solvent systems in OPVs.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is critical to predicting its behavior in the solution-processing of the OPV active layer. The properties of this compound are summarized in the table below and compared with other relevant solvents used in OPV fabrication.
| Property | This compound | o-Xylene (B151617) (reference green solvent) | Chlorobenzene (reference halogenated solvent) |
| CAS Number | 933-98-2 | 95-47-6 | 108-90-7 |
| Molecular Formula | C10H14 | C8H10 | C6H5Cl |
| Molecular Weight | 134.22 g/mol | 106.16 g/mol | 112.56 g/mol |
| Boiling Point | 194 °C[3] | 144 °C | 132 °C |
| Density | 0.892 g/cm³[3] | 0.88 g/cm³ | 1.11 g/cm³ |
| Solubility | Good solubility in nonpolar organic solvents, low in polar solvents like water.[4] | Good solubility for many organic materials. | Good solubility for a wide range of organic materials. |
The higher boiling point of this compound compared to o-xylene and chlorobenzene is a noteworthy characteristic. A higher boiling point can slow down the solvent evaporation rate during the spin-coating process, which can provide a longer time for the donor and acceptor materials in the active layer to self-organize. This extended drying time can significantly influence the resulting film morphology, potentially leading to improved domain purity and crystallinity, which are crucial for efficient charge separation and transport.
Potential Applications in Organic Photovoltaics
Based on its properties, this compound could be investigated for the following applications in OPV fabrication:
-
Primary Processing Solvent: It could be used as the main solvent for dissolving the donor and acceptor materials to form the photoactive layer ink. Its efficacy would depend on its ability to dissolve a wide range of modern donor polymers and non-fullerene acceptors.
-
Solvent Additive: In small quantities, it could be added to a primary solvent to fine-tune the drying kinetics and influence the final morphology of the bulk heterojunction (BHJ). High-boiling-point additives are a common strategy to optimize the nanoscale phase separation in the active layer.
The logical workflow for evaluating a new solvent in an OPV setting is depicted in the diagram below.
Caption: A flowchart illustrating the proposed experimental workflow for evaluating this compound as a solvent in organic photovoltaics.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating this compound as a processing solvent for a standard polymer-fullerene (P3HT:PCBM) based organic solar cell. These protocols can be adapted for other donor-acceptor systems.
Protocol 1: Solubility Assessment
Objective: To determine the solubility of P3HT and PCBM in this compound.
Materials:
-
This compound (purity > 95%)
-
Regioregular Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
Small vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a series of concentrations of P3HT and PCBM in this compound (e.g., 1, 5, 10, 15, 20 mg/mL).
-
For each concentration, add the weighed amount of P3HT or PCBM to a vial containing a measured volume of the solvent.
-
Stir the mixtures at room temperature for 12 hours.
-
Visually inspect for complete dissolution. If not fully dissolved, gently heat the solution (e.g., to 40-60 °C) and observe for any changes in solubility.
-
Record the maximum concentration at which the material fully dissolves.
Protocol 2: Active Layer Deposition and Device Fabrication
Objective: To fabricate an OPV device using this compound as the processing solvent for the active layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
P3HT:PCBM (1:0.8 by weight) blend
-
This compound
-
Aluminum (Al) evaporation source
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
Transfer the substrates into a glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of P3HT:PCBM (e.g., 20 mg/mL total solids concentration) in this compound. Stir overnight at 40 °C to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the P3HT:PCBM solution onto the PEDOT:PSS layer at an appropriate speed (e.g., 1000-2000 rpm) for 60 seconds. The optimal speed should be determined experimentally to achieve a desired film thickness (typically 80-120 nm).
-
Perform solvent annealing by leaving the device in a covered petri dish for a controlled period before thermal annealing.
-
Thermally anneal the active layer at a suitable temperature (e.g., 110-150 °C) for 10-15 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 100 nm thick layer of Aluminum (Al) at a rate of ~1-2 Å/s under high vacuum (< 1 x 10⁻⁶ Torr).
-
The relationship between solvent properties, processing conditions, and the final device performance is outlined in the following diagram.
Caption: A diagram showing the logical relationship between solvent properties, processing conditions, active layer morphology, and the final organic photovoltaic device performance.
Data Presentation and Expected Outcomes
Quantitative data from the device characterization should be summarized in a table for clear comparison. A hypothetical comparison table is presented below, which would be populated with experimental data.
| Processing Solvent | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| This compound | TBD | TBD | TBD | TBD |
| o-Xylene (Control) | TBD | TBD | TBD | TBD |
| Chlorobenzene (Control) | TBD | TBD | TBD | TBD |
TBD: To be determined by experiment.
The performance of devices processed with this compound will be critically dependent on the resulting active layer morphology. Its high boiling point may lead to a more ordered and well-phase-separated morphology, which could potentially enhance the short-circuit current (Jsc) and fill factor (FF). However, excessive aggregation or the formation of overly large domains could be detrimental. Therefore, a systematic optimization of processing parameters such as solution concentration, spin speed, and annealing temperature will be essential.
Conclusion
While there is currently no direct literature on the application of this compound in organic photovoltaics, its physicochemical properties make it a viable candidate for investigation as a non-halogenated processing solvent. The protocols and workflow outlined in these notes provide a comprehensive framework for researchers to systematically evaluate its potential. Successful implementation of this solvent could contribute to the development of greener and more sustainable manufacturing processes for organic solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Green-Solvent-Processable Organic Photovoltaics [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Note: High-Sensitivity GC-MS Method for the Analysis of Ethyl Dimethylbenzene Isomer Mixtures
Abstract
This application note describes a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the separation and quantification of ethylbenzene (B125841) and its structural isomers, the xylenes (B1142099) (o-xylene, m-xylene, and p-xylene). Due to their similar physicochemical properties and mass spectra, the chromatographic separation of these isomers presents a significant analytical challenge.[1] This method utilizes a non-polar capillary column to achieve baseline separation, allowing for accurate quantification. The protocol is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require precise measurement of these volatile organic compounds.
Introduction
Ethylbenzene and xylenes are aromatic hydrocarbons with widespread industrial applications, primarily as solvents and as precursors in the synthesis of various chemicals. Their presence in environmental samples and pharmaceutical preparations is closely monitored due to their potential toxicity. The structural similarity of ethylbenzene and the three xylene isomers (dimethylbenzenes) results in nearly identical mass spectra, making their individual identification and quantification by mass spectrometry alone impossible.[1] Therefore, high-efficiency chromatographic separation is essential. This method provides a detailed protocol for the successful separation and quantification of these analytes using a standard GC-MS system. The identification of the isomers is primarily based on their retention times.[1]
Experimental
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B High-Efficiency Source GC/MSD (or equivalent)
-
GC Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[2]
Materials and Reagents:
-
High-purity reference standards for ethylbenzene, o-xylene, m-xylene, and p-xylene.
-
Internal Standard: Toluene-d8 or Ethylbenzene-d10.
-
Solvent: HPLC-grade methanol (B129727) or hexane.
-
Carrier Gas: Helium (99.999% purity).
Results and Discussion
The developed GC-MS method successfully separated ethylbenzene and the three xylene isomers. The typical elution order on a non-polar column like DB-5MS is ethylbenzene, p-xylene, m-xylene, and o-xylene.[2][3] While the mass spectra of the isomers are very similar, subtle differences in the ion ratios, such as m/z 106 to m/z 91, can be used for confirmation.[1] For xylenes, the ratio of m/z 106 to m/z 91 is larger than for ethylbenzene.[1]
The method demonstrates excellent linearity over a wide concentration range, with correlation coefficients (r²) typically exceeding 0.99. The limits of detection (LOD) and quantification (LOQ) are in the sub-ppb range, making this method suitable for trace-level analysis.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained with this method. Note that retention times can vary depending on the specific instrument and column conditions.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Linearity Range (µg/L) | LOD (ng/L) | LOQ (ng/L) |
| Ethylbenzene | ~9.3 | 91 | 106 | 0.0001 - 50 | 0.05 | 0.17 |
| p-Xylene | ~9.8 | 91 | 106 | 0.0001 - 50 | 0.01 | 0.03 |
| m-Xylene | ~9.9 | 91 | 106 | 0.0001 - 50 | 0.01 | 0.03 |
| o-Xylene | ~11.3 | 91 | 106 | 0.0001 - 50 | 0.02 | 0.07 |
Data compiled from representative studies and may vary based on instrumentation and matrix.[4][5][6]
Conclusion
This application note provides a detailed and reliable GC-MS method for the analysis of ethyl dimethylbenzene mixtures. The described protocol, utilizing a non-polar capillary column, allows for the effective separation and sensitive quantification of ethylbenzene and its xylene isomers. This method is a valuable tool for quality control in various industries and for monitoring these compounds in environmental samples.
Detailed Experimental Protocol
1. Standard and Sample Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve 10 mg of each reference standard (ethylbenzene, o-xylene, m-xylene, p-xylene) and the internal standard (e.g., Toluene-d8) in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/L to 50 µg/L.
-
Sample Preparation (Aqueous): For water samples, a headspace or purge-and-trap method is recommended for optimal sensitivity.
-
Headspace: Place 10 mL of the aqueous sample into a 20 mL headspace vial. Add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.[7] Spike with the internal standard. Seal the vial and incubate at a controlled temperature (e.g., 80°C for 20 minutes) before injecting the headspace gas into the GC.
-
Solvent Extraction: Alternatively, perform a liquid-liquid extraction by mixing the sample with a water-immiscible solvent (e.g., hexane). The organic layer is then injected into the GC-MS.
-
2. GC-MS Instrumental Parameters
-
GC Parameters:
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan (m/z 40-200) for qualitative analysis.
-
SIM Ions: Monitor m/z 91 and 106 for the analytes, and the appropriate quantifier ion for the internal standard (e.g., m/z 98 for Toluene-d8).
-
3. Data Analysis and Quantification
-
Identify the peaks in the chromatogram based on their retention times by comparing them to the standard solutions.
-
Integrate the peak areas for the quantifier ion of each analyte and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples by using the linear regression equation from the calibration curve.
Visualizations
Caption: Workflow for GC-MS analysis of ethyl dimethylbenzene mixtures.
References
- 1. How can we distinguish xylene and ethyl benzene by GCMS - Chromatography Forum [chromforum.org]
- 2. jeol.com [jeol.com]
- 3. Identifying structural isomers using retention index- Qualitative analysis of mixed xylenes in lacquer paint using msFineAnalysis iQ - | Applications Notes | JEOL Ltd. [jeol.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Technique for the Separation of Ethyl Dimethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of various isomers of ethyl dimethylbenzene. Due to their structural similarities and closely related physicochemical properties, the separation of these isomers presents a significant analytical challenge. The described reversed-phase HPLC protocol provides a reliable and reproducible workflow for the qualitative and quantitative analysis of ethyl dimethylbenzene isomers, which is crucial in various fields including chemical synthesis, quality control, and environmental analysis.
Introduction
Ethyl dimethylbenzene, a C10 aromatic hydrocarbon, exists in several isomeric forms, including 1,2-dimethyl-3-ethylbenzene, 1,2-dimethyl-4-ethylbenzene, 1,3-dimethyl-2-ethylbenzene, 1,3-dimethyl-4-ethylbenzene, 1,3-dimethyl-5-ethylbenzene, and 1,4-dimethyl-2-ethylbenzene. These isomers are often found in complex mixtures, such as petroleum distillates and products of alkylation reactions. Accurate identification and quantification of each isomer are essential for process optimization, product quality assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, offers a powerful tool for achieving the necessary separation. This method leverages the subtle differences in hydrophobicity among the isomers to facilitate their differential retention on a non-polar stationary phase.
Experimental Protocol
This protocol provides a comprehensive methodology for the separation of ethyl dimethylbenzene isomers using a standard HPLC system equipped with a UV detector.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Solvents: HPLC grade acetonitrile (B52724) (MeCN) and water. Phosphoric acid (analytical grade).
-
Standards: Individual isomers of ethyl dimethylbenzene (purity >98%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Preparation of Mobile Phase and Standards
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A common starting point for separating alkylbenzene isomers is a mixture of acetonitrile and water.[1] For enhanced peak shape, a small amount of phosphoric acid can be added to the aqueous phase.
-
Standard Stock Solutions: Prepare individual stock solutions of each ethyl dimethylbenzene isomer at a concentration of 1 mg/mL in acetonitrile.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all isomers of interest at a concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.
HPLC Operating Conditions
The following table summarizes the recommended HPLC operating conditions.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water |
| Gradient | Isocratic or Gradient (e.g., 70% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
Note: The optimal mobile phase composition and gradient may need to be adjusted to achieve baseline separation of all isomers.
Sample Preparation
-
Liquid Samples: For samples in a non-polar solvent, perform a liquid-liquid extraction with a polar solvent compatible with the mobile phase.
-
Solid Samples: Utilize a suitable extraction technique such as Soxhlet or ultrasonic extraction with an appropriate solvent.
-
Dilution: Dilute the sample extract with the mobile phase to ensure the analyte concentrations are within the linear range of the detector.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter and protect the HPLC column.[2]
Data Analysis
-
Identify the peaks corresponding to each isomer by comparing their retention times with those of the individual standards.
-
Quantify the amount of each isomer in the sample by constructing a calibration curve from the analysis of the working standard solutions at different concentrations.
Expected Results and Data Presentation
The separation of ethyl dimethylbenzene isomers on a C18 column is primarily governed by their hydrophobicity. Generally, isomers with a more exposed ethyl group or a less compact structure will have a slightly weaker interaction with the stationary phase and thus elute earlier. The exact elution order and retention times will depend on the specific column and chromatographic conditions used.
Based on typical reversed-phase separations of similar alkylbenzene isomers, a hypothetical elution order and expected retention times are presented in the table below. It is crucial to confirm this order experimentally using individual standards.
| Isomer | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 1,3-Dimethyl-5-ethylbenzene | 8.5 | - | 1.1 |
| 1,4-Dimethyl-2-ethylbenzene | 9.2 | 2.1 | 1.2 |
| 1,3-Dimethyl-4-ethylbenzene | 9.8 | 1.8 | 1.1 |
| 1,2-Dimethyl-4-ethylbenzene | 10.5 | 2.0 | 1.2 |
| 1,3-Dimethyl-2-ethylbenzene | 11.1 | 1.7 | 1.1 |
| 1,2-Dimethyl-3-ethylbenzene | 11.9 | 2.2 | 1.2 |
Note: These values are illustrative and should be determined experimentally.
Workflow and Diagrams
The logical workflow for the HPLC separation of ethyl dimethylbenzene isomers is depicted in the following diagram.
References
Application Notes and Protocols for 1-Ethyl-2,3-dimethylbenzene in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Ethyl-2,3-dimethylbenzene as a non-polar solvent in various spectroscopic techniques. The information is intended to guide researchers, scientists, and professionals in the field of drug development in utilizing this solvent for the analysis of non-polar analytes.
Introduction
This compound, an aromatic hydrocarbon, is a non-polar solvent with properties that make it a suitable medium for spectroscopic analysis of non-polar compounds.[1] Its low polarity ensures minimal interaction with analytes, preserving their native spectral characteristics, which is particularly advantageous for obtaining high-resolution spectra.[2] This document outlines the physical and chemical properties of this compound, followed by detailed protocols for its application in UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its proper handling, storage, and application in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄ | [1][3][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 933-98-2 | [3][4] |
| Molar Mass | 134.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic | [1] |
| Density | 0.870 - 0.892 g/cm³ at 20°C | [4][5] |
| Boiling Point | 188 - 194 °C | [4][5][6] |
| Melting Point | -49.5 to -50 °C | [4][5][6] |
| Refractive Index | 1.498 - 1.509 | [4][5][6] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and ether. | [1] |
| Polarity | Non-polar | [1] |
Applications in Spectroscopy
UV-Visible (UV-Vis) Spectroscopy
Application: this compound is a suitable solvent for UV-Vis analysis of non-polar compounds. Its primary advantage lies in its transparency in a significant portion of the UV-Vis range, allowing for the study of analytes without solvent interference.[7] Non-polar solvents are known to preserve the fine spectral details of absorbing species.[2]
Protocol for UV-Vis Spectroscopy:
-
Solvent Preparation: Use spectroscopic grade this compound to minimize background absorbance.
-
Sample Preparation:
-
Accurately weigh the non-polar analyte.
-
Dissolve the analyte in a known volume of this compound to achieve the desired concentration. Ensure complete dissolution.
-
Prepare a series of standards with known concentrations for quantitative analysis.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Fill a cuvette with this compound to be used as the blank reference.
-
Fill the sample cuvette with the prepared analyte solution.
-
Record the absorbance spectrum over the desired wavelength range.
-
The instrument will automatically subtract the absorbance of the blank from the sample spectrum.
-
Fluorescence Spectroscopy
Application: Due to its non-polar nature, this compound is a suitable solvent for studying the intrinsic fluorescence of non-polar fluorophores. In non-polar solvents, the effects of solvent relaxation on the excited state are minimized, which can lead to sharper emission spectra and provide insights into the fluorophore's photophysical properties in a non-polar environment.[8] While a specific fluorescence spectrum for this compound was not found, its structural analog, ethylbenzene, is known to be fluorescent with an excitation peak at 262 nm and an emission peak at 283 nm.[9] This suggests that this compound itself may exhibit fluorescence and this should be considered when selecting excitation and emission wavelengths for an analyte.
Protocol for Fluorescence Spectroscopy:
-
Solvent Purity Check: Run a fluorescence scan of the pure this compound to identify any intrinsic fluorescence or impurities that may interfere with the measurement.
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent analyte in this compound to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
Use quartz cuvettes.
-
-
Measurement:
-
Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
Record the excitation spectrum by scanning the excitation monochromator while keeping the emission wavelength fixed at the maximum of the emission band.
-
Correct the spectra for instrument response and background fluorescence from the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: this compound can be used as a non-polar, aromatic solvent in NMR spectroscopy for analytes that are soluble in it. Aromatic solvents can induce specific chemical shift changes (aromatic solvent-induced shifts, ASIS) that can provide structural information about the solute. For routine NMR, a deuterated version of the solvent would be required to avoid large solvent signals in the ¹H NMR spectrum. If a deuterated version is not available, it can still be used for nuclei other than ¹H (e.g., ¹³C, ³¹P) or in situations where the solvent signals do not overlap with analyte signals.
Protocol for NMR Spectroscopy:
-
Solvent Selection: Ideally, use deuterated this compound. If unavailable, ensure analyte signals do not overlap with the solvent's proton signals.
-
Sample Preparation:
-
NMR Tube:
-
Transfer the filtered solution into a clean, dry NMR tube.
-
-
Measurement:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal if a deuterated solvent is used.
-
Shim the magnetic field to achieve high homogeneity.
-
Acquire the NMR spectrum using appropriate pulse sequences and parameters.
-
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[4] It may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this solvent. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a viable non-polar solvent for the spectroscopic analysis of non-polar compounds. Its properties allow for the acquisition of high-quality UV-Vis, fluorescence, and NMR spectra with minimal solvent interference. The protocols provided herein offer a foundation for researchers to develop specific methods for their analytes of interest. Careful consideration of solvent purity and potential intrinsic spectroscopic properties is essential for accurate and reliable results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
- 3. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. This compound [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. quora.com [quora.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Spectrum [Ethyl Benzene] | AAT Bioquest [aatbio.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How To [chem.rochester.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
Application Note: Purification of 1-Ethyl-2,3-dimethylbenzene by Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2) is an aromatic hydrocarbon used in various chemical syntheses and research applications.[1][2] Commercially available or synthesized batches may contain impurities such as isomers or other hydrocarbons with close boiling points. Fractional distillation is a fundamental and effective technique for purifying such liquid compounds.[3][4] This method separates components of a liquid mixture based on differences in their boiling points.[5][6] The process relies on establishing a temperature gradient in a fractionating column, allowing for a series of vaporizations and condensations that enrich the vapor with the more volatile component (the substance with the lower boiling point) as it rises through the column.[4] This protocol provides a detailed procedure for the purification of this compound using laboratory-scale fractional distillation.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for reference during the purification process.
| Property | Value | References |
| IUPAC Name | 1-ethyl-2,3-dimethyl-benzene | [1][7][8] |
| CAS Number | 933-98-2 | [2][8][9] |
| Molecular Formula | C₁₀H₁₄ | [2][8][9] |
| Molecular Weight | 134.22 g/mol | [1][2][8] |
| Boiling Point | 194 °C | [2][9] |
| Melting Point | -49.5 °C to -50 °C | [2][9][10] |
| Density (at 20°C) | 0.87 - 0.89 g/cm³ | [1][2][10] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic | [1] |
| Flash Point | 51 °C | [2][9] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., hexane, ether) | [1] |
Experimental Protocol
Materials and Equipment
Chemicals:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), if the sample is wet
Glassware and Equipment:
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head (still head) with a port for a thermometer/temperature probe
-
Thermometer or digital temperature probe (-10 to 200°C range)
-
Condenser (Liebig or Allihn)
-
Receiving flask(s) (e.g., round-bottom flasks or Erlenmeyer flasks)
-
Heating mantle or oil bath with a magnetic stirrer
-
Lab jacks and clamps for securing the apparatus
-
Tubing for condenser coolant
-
Glass wool for insulating the column (optional)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile)
Safety Precautions
-
Flammability: this compound is a flammable liquid with a flash point of 51°C.[2][9] Vapors are heavier than air and may travel to an ignition source and flash back.[11] Keep the apparatus away from open flames, sparks, and other sources of ignition. Ensure all electrical equipment is properly grounded.
-
Health Hazards: The compound is harmful if swallowed or inhaled and can cause skin, eye, and respiratory irritation.[11][12][13] Prolonged or repeated exposure may lead to organ damage.[11][13]
-
Handling: Conduct the distillation in a well-ventilated fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][14] Avoid breathing vapors.[11]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound via fractional distillation.
Step-by-Step Distillation Protocol
Step 1: Apparatus Assembly
-
Securely clamp a round-bottom flask (distilling flask) over a heating mantle. The flask should not be more than two-thirds full of the liquid to be distilled.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
Fit the fractionating column vertically onto the neck of the distilling flask. Ensure the joint is snug.
-
Place the still head on top of the fractionating column.
-
Insert a thermometer or temperature probe through the adapter on the still head. The top of the bulb should be positioned just below the level of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Attach the condenser to the side arm of the still head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain using appropriate tubing.
-
Attach a receiving flask to the end of the condenser to collect the distillate.
-
If desired, wrap the fractionating column with glass wool or aluminum foil to insulate it and help maintain the temperature gradient.
Step 2: Distillation Process
-
Turn on the cooling water to the condenser. Ensure a gentle, steady flow.
-
Begin heating the distilling flask gently using the heating mantle. If using a stir bar, start the magnetic stirrer.
-
Observe the liquid as it begins to boil. The vapor will rise into the fractionating column.
-
Allow the system to equilibrate. This is achieved when a ring of condensing vapor is seen slowly rising up the column. The temperature reading should stabilize.
-
Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops of distillate per second into the receiving flask. A high rate will compromise the separation efficiency.
-
Monitor the temperature at the still head. Initially, lower-boiling impurities will distill. Collect this "forerun" in a separate receiving flask and discard it appropriately.
-
When the temperature stabilizes at or near the boiling point of this compound (approx. 194°C), change the receiving flask to collect the main fraction.[2][9]
-
Continue collecting the distillate as long as the temperature remains constant. A significant drop or rise in temperature indicates that the target compound is finished distilling or a higher-boiling impurity is beginning to come over.
-
If the temperature changes significantly, switch to a new receiving flask to collect this final fraction (the "after-run").
Step 3: Shutdown
-
Stop the distillation before the distilling flask boils to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware.
-
Turn off and lower the heating mantle.
-
Allow the entire apparatus to cool to room temperature.
-
Once cool, turn off the condenser water.
-
Disassemble the apparatus in the fume hood. Transfer the purified product to a labeled, sealed container.
Data Analysis and Expected Results
The purity of the collected main fraction can be assessed using several analytical techniques:
-
Gas Chromatography (GC): This is the most common method to determine the purity of volatile organic compounds. A successful purification will show a single major peak corresponding to this compound.
-
Refractive Index: The refractive index of the purified liquid can be measured and compared to the literature value (approx. 1.50-1.51).[9][10]
-
Spectroscopy (NMR, IR): NMR and IR spectra can confirm the chemical structure of the purified compound and identify any remaining impurities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. energyeducation.ca [energyeducation.ca]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. CID 91432093 | C10H13- | CID 91432093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. This compound [stenutz.eu]
- 11. louisville.edu [louisville.edu]
- 12. echemi.com [echemi.com]
- 13. cig-global.com [cig-global.com]
- 14. download.basf.com [download.basf.com]
Application Notes and Protocols for 1-Ethyl-2,3-dimethylbenzene in Polymer Chemistry
Introduction
1-Ethyl-2,3-dimethylbenzene is an aromatic hydrocarbon with a high boiling point and good solvency for nonpolar substances.[1] These characteristics suggest its potential utility in polymer chemistry, primarily as a solvent for specific polymerization reactions and potentially as a chain transfer agent. Its use can be advantageous in processes requiring elevated temperatures to ensure the solubility of monomers and the resulting polymer, or to influence the final properties of the polymer.
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is provided in the table below. These properties are critical for its application as a solvent in polymerization, dictating the feasible temperature range for reactions and the conditions for post-polymerization processing.
| Property | Value | Reference |
| CAS Number | 933-98-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄ | [2][3][4] |
| Molecular Weight | 134.22 g/mol | [2][3][4] |
| Boiling Point | 188 - 194 °C | [3][5] |
| Melting Point | -50 °C | [5] |
| Density | ~0.892 g/cm³ at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane (B92381) and ether.[1] |
Application Notes
High-Boiling Point Solvent for Polymerization
Aromatic hydrocarbons are extensively used as solvents in various polymerization processes.[6] this compound, with its boiling point exceeding 180°C, is classified as a high-boiling point aromatic solvent.[7][8] This characteristic makes it a suitable medium for polymerization reactions that require high temperatures for several reasons:
-
Enhanced Solubility: Many high-performance polymers exhibit limited solubility in common, lower-boiling point solvents. A high-boiling solvent can effectively dissolve both the monomers and the resulting polymer, maintaining a homogeneous reaction mixture throughout the process.
-
Kinetic Control: Higher reaction temperatures can lead to increased polymerization rates. The use of a high-boiling solvent allows for conducting reactions at temperatures that might otherwise be unattainable with more volatile solvents.
-
Post-Polymerization Processing: In some applications, such as in the formulation of coatings and inks, the use of a high-boiling solvent with a moderate evaporation rate can improve film formation and leveling properties.[9]
Potential Role as a Chain Transfer Agent in Radical Polymerization
Aromatic hydrocarbons with benzylic hydrogens, such as this compound, can undergo chain transfer by the abstraction of a hydrogen atom from the ethyl or methyl groups attached to the benzene (B151609) ring. This process would result in a lower average molecular weight of the polymer compared to a polymerization carried out in a more inert solvent. The extent of chain transfer will depend on the reaction temperature and the reactivity of the propagating radical.
Experimental Protocols
The following are representative protocols for polymerization reactions where this compound could be employed as a solvent. These protocols should be adapted and optimized based on the specific monomer and desired polymer characteristics.
Protocol 1: Free-Radical Polymerization of Styrene
This protocol describes a representative solution polymerization of styrene, where this compound is used as a high-boiling point solvent.
Materials:
-
Styrene (inhibitor removed)
-
This compound (anhydrous)
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (for inerting)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Nitrogen inlet and outlet
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. The system should be purged with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: To the flask, add 100 mL of this compound and 20 g of purified styrene.
-
Initiator Addition: Add the desired amount of AIBN (e.g., 0.1 g for a typical polymerization).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with continuous stirring. The reaction temperature should be chosen based on the decomposition kinetics of the initiator.
-
Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the monomer conversion via techniques like gas chromatography (GC) or by observing the increase in viscosity of the solution.
-
Termination and Precipitation: After the desired reaction time (e.g., 6-8 hours), cool the mixture to room temperature. Pour the viscous polymer solution into a beaker containing an excess of methanol (e.g., 500 mL) while stirring vigorously to precipitate the polystyrene.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Hypothetical Quantitative Data for Styrene Polymerization:
| Parameter | Value |
| Monomer Concentration | 20% (w/v) in this compound |
| Initiator (AIBN) Concentration | 0.5% (w/w) relative to monomer |
| Reaction Temperature | 90 °C |
| Reaction Time | 8 hours |
| Monomer Conversion | > 90% |
| Number Average Molecular Weight (Mn) | 50,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
Protocol 2: Ziegler-Natta Polymerization of Ethylene (B1197577)
This protocol outlines a representative slurry polymerization of ethylene using a heterogeneous Ziegler-Natta catalyst, with this compound serving as an inert solvent.
Materials:
-
This compound (anhydrous and deoxygenated)
-
Ethylene gas (polymerization grade)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminium, Al(C₂H₅)₃)
-
Methanol with 5% HCl (for catalyst deactivation and polymer precipitation)
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer
-
Gas inlet for ethylene
-
Temperature and pressure controllers
-
Schlenk line for handling air-sensitive reagents
Procedure:
-
Reactor Preparation: The reactor must be thoroughly dried and purged with high-purity nitrogen to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: Introduce 200 mL of anhydrous, deoxygenated this compound into the reactor. Then, add the required amount of triethylaluminium cocatalyst via syringe under a nitrogen atmosphere.
-
Catalyst Injection: Suspend the Ziegler-Natta catalyst in a small amount of the solvent and inject the slurry into the reactor.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 70-80°C). Start feeding ethylene gas into the reactor while maintaining a constant pressure (e.g., 5-10 bar). The polymerization will commence, and solid polyethylene (B3416737) will form as a slurry.
-
Termination: After the desired reaction time or ethylene uptake, stop the ethylene feed and vent the reactor.
-
Catalyst Deactivation and Polymer Isolation: Carefully add the acidic methanol solution to the reactor to deactivate the catalyst and precipitate the polymer.
-
Purification and Drying: Filter the polyethylene, wash it thoroughly with methanol to remove catalyst residues, and then dry it in a vacuum oven at 70°C.
Visualizations
Caption: General workflow for a polymerization reaction using this compound as a solvent.
Caption: Logical relationships of the potential roles of this compound in polymer chemistry.
Conclusion
While this compound is not a commonly cited component in specific, large-scale polymerization processes, its physicochemical properties make it a viable candidate for use as a high-boiling point solvent in various polymerization reactions. Its potential as a chain transfer agent in radical polymerizations also warrants consideration, particularly when control over molecular weight is desired without the use of more reactive agents. The provided protocols offer a starting point for exploring the utility of this compound in the synthesis of novel polymeric materials, and further experimental validation is necessary to establish its specific effects on polymerization kinetics and polymer properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 933-98-2 | Buy Now [molport.com]
- 3. echemi.com [echemi.com]
- 4. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. sxzorui.net [sxzorui.net]
- 7. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 8. Aromatic Solvents for Reliable Performance [ciscochem.com]
- 9. Chambroad [chambroad.com]
- 10. Chain transfer - Wikipedia [en.wikipedia.org]
- 12. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 13. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
Application Notes and Protocols for the Synthesis of Derivatives from 1-Ethyl-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes to obtain key derivatives of 1-ethyl-2,3-dimethylbenzene. The protocols detailed below are foundational for electrophilic aromatic substitution and oxidation reactions, yielding versatile intermediates for further chemical synthesis in areas such as specialty chemicals and potentially as building blocks in drug discovery.
Introduction
This compound is a polysubstituted aromatic hydrocarbon. The arrangement of its alkyl groups (one ethyl and two methyl) on the benzene (B151609) ring dictates the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating nature of these alkyl groups activates the ring, making it more susceptible to substitution than benzene itself. Understanding the directing effects of these substituents is crucial for predicting the major products of derivatization.
The primary positions for electrophilic attack are C4, C5, and C6. The C4 and C6 positions are activated by the ortho and para relationships to the methyl and ethyl groups, while the C5 position is activated by its ortho and meta relationships. Steric hindrance from the adjacent alkyl groups will also play a significant role in determining the final product distribution.
Key Synthetic Derivatives and Applications
The derivatives synthesized from this compound serve as valuable intermediates. Nitro-substituted derivatives can be readily reduced to the corresponding anilines, which are precursors to a wide range of compounds, including dyes and potential pharmacophores. Acylated and formylated products introduce ketone and aldehyde functionalities, respectively, which are versatile handles for further carbon-carbon bond formation and other transformations. Carboxylic acid derivatives, obtained through oxidation, are also important building blocks in organic synthesis. While specific biological activities of simple derivatives of this compound are not widely reported, polysubstituted benzaldehydes and their derivatives are known to have applications in medicinal chemistry, for example, as absorption promoters for drugs with low bioavailability.[1][2]
Data Presentation
The following tables summarize the expected products and representative reaction conditions for the synthesis of derivatives from this compound. The quantitative data is based on typical yields and conditions for similar polysubstituted alkylbenzenes and should be considered as a guideline for reaction optimization.
Table 1: Nitration of this compound
| Product | Reagents | Temperature (°C) | Reaction Time (h) | Solvent | Representative Yield (%) |
| 4-Nitro-1-ethyl-2,3-dimethylbenzene | Conc. HNO₃, Conc. H₂SO₄ | 0 - 10 | 1 - 2 | Dichloromethane | 60 - 75 |
| 5-Nitro-1-ethyl-2,3-dimethylbenzene | Conc. HNO₃, Conc. H₂SO₄ | 0 - 10 | 1 - 2 | Dichloromethane | 20 - 30 |
Table 2: Friedel-Crafts Acylation of this compound
| Product | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Solvent | Representative Yield (%) |
| 1-(4-Ethyl-2,3-dimethylphenyl)ethan-1-one | Acetyl chloride | AlCl₃ | 0 - 25 | 1 - 3 | Dichloromethane | 70 - 85 |
Table 3: Vilsmeier-Haack Formylation of this compound
| Product | Reagents | Temperature (°C) | Reaction Time (h) | Solvent | Representative Yield (%) |
| 4-Ethyl-2,3-dimethylbenzaldehyde | POCl₃, DMF | 0 - 80 | 2 - 6 | DMF | 65 - 80 |
Table 4: Oxidation of this compound
| Product | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Solvent | Representative Yield (%) |
| 2,3-Dimethylbenzoic acid | KMnO₄ | 80 - 100 | 4 - 8 | Water (alkaline) | 50 - 70 |
| 1-(2,3-Dimethylphenyl)ethan-1-one | Varies (e.g., Co(II)/O₂) | 100 - 150 | 1 - 3 | None | Varies |
Experimental Protocols
Nitration of this compound
This protocol describes the mononitration of this compound to yield a mixture of 4-nitro- and 5-nitro-1-ethyl-2,3-dimethylbenzene.[3]
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath. Swirl gently to mix.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5.0 g (37.2 mmol) of this compound in 20 mL of dichloromethane.
-
Nitration: Cool the flask containing the substrate to 0°C in an ice bath. Slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0-10°C for 1.5 hours.
-
Work-up: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Friedel-Crafts Acylation of this compound
This protocol details the acetylation of this compound to produce 1-(4-ethyl-2,3-dimethylphenyl)ethan-1-one.[4][5][6]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Dichloromethane
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5.4 g (40.5 mmol) of anhydrous aluminum chloride and 20 mL of dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: In the dropping funnel, prepare a solution of 3.2 g (40.5 mmol) of acetyl chloride in 10 mL of dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes.
-
Acylation: To the dropping funnel, add a solution of 5.0 g (37.2 mmol) of this compound in 10 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Vilsmeier-Haack Formylation of this compound
This protocol describes the formylation of this compound to yield 4-ethyl-2,3-dimethylbenzaldehyde.[7][8][9]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Diethyl ether
-
Ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
Vilsmeier Reagent Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 15 mL of DMF to 0°C in an ice bath. Slowly add 6.8 g (44.5 mmol) of phosphorus oxychloride dropwise with stirring.
-
Formylation: After the addition, add a solution of 5.0 g (37.2 mmol) of this compound in 10 mL of DMF dropwise to the reaction mixture.
-
Reaction Completion: After the addition, heat the reaction mixture to 60°C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice. Add a solution of 20 g of sodium acetate in 50 mL of water and stir for 30 minutes.
-
Extract the mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Oxidation of this compound to 2,3-Dimethylbenzoic Acid
This protocol outlines the oxidation of the ethyl group of this compound to a carboxylic acid.[10][11][12][13]
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid
-
Sodium bisulfite
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.0 g of sodium hydroxide in 100 mL of water. Add 5.0 g (37.2 mmol) of this compound to this solution.
-
Oxidation: Heat the mixture to reflux with vigorous stirring. Slowly add 11.8 g (74.4 mmol) of potassium permanganate in small portions over a period of 1 hour.
-
Reaction Completion: Continue to reflux the mixture for an additional 4 hours or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Purification: Collect the precipitated 2,3-dimethylbenzoic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Synthesis Pathways
Caption: Synthetic routes from this compound.
General Experimental Workflow
Caption: A typical workflow for chemical synthesis.
References
- 1. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ck12.org [ck12.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. brainly.in [brainly.in]
- 13. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Alkylation of 1,2-Dimethylbenzene
Welcome to the technical support center for the Friedel-Crafts alkylation of 1,2-dimethylbenzene (o-xylene). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant amounts of di- and tri-alkylated products in my reaction. How can I improve the selectivity for the mono-alkylated product?
A1: This issue, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. It arises because the initial mono-alkylated product is often more nucleophilic and thus more reactive than the starting 1,2-dimethylbenzene. The electron-donating nature of the newly introduced alkyl group activates the aromatic ring towards further electrophilic attack.
Troubleshooting Strategies:
-
Molar Ratio Adjustment: The most effective method to minimize polyalkylation is to use a large excess of 1,2-dimethylbenzene relative to the alkylating agent. This statistically favors the reaction of the electrophile with the more abundant starting material.
-
Alternative Reaction Sequence: A robust method to ensure mono-substitution is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation. The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
Q2: My final product is an isomer of the target molecule. For example, when using 1-bromopropane (B46711), I obtain a significant amount of the isopropyl-substituted product instead of the n-propyl product. What is causing this and how can I prevent it?
A2: This is a classic example of carbocation rearrangement, a characteristic side reaction of Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. If a less stable carbocation (e.g., a primary carbocation) can rearrange to a more stable one (e.g., a secondary or tertiary carbocation) via a hydride or alkyl shift, this rearrangement will often occur before the alkylation of the aromatic ring.[1][2]
Troubleshooting Strategies:
-
Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation that is not prone to rearrangement. For example, using t-butyl chloride to introduce a tertiary butyl group will proceed without rearrangement.
-
Friedel-Crafts Acylation/Reduction: As mentioned previously, Friedel-Crafts acylation proceeds via a resonance-stabilized acylium ion which does not undergo rearrangement.[3] Subsequent reduction will yield the desired straight-chain alkyl product.
Q3: I am seeing evidence of 1,3-dimethylbenzene (m-xylene) and 1,4-dimethylbenzene (p-xylene) derivatives in my product mixture. How can I prevent this isomerization of the starting material?
A3: The Lewis acid catalyst used in Friedel-Crafts alkylation can also catalyze the isomerization of the methyl groups on the aromatic ring. This is particularly prevalent at higher temperatures and with stronger Lewis acids.
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of isomerization. Running the reaction at or below room temperature is advisable if isomerization is a concern.
-
Catalyst Choice: Employing a milder Lewis acid catalyst can help to suppress ring isomerization. While strong Lewis acids like AlCl₃ are effective for alkylation, they also promote isomerization. Consider screening alternative catalysts such as FeCl₃, ZnCl₂, or solid acid catalysts like zeolites, which can offer higher selectivity.[4]
-
Reaction Time: Minimizing the reaction time can also limit the extent of isomerization. Monitor the reaction progress and quench it as soon as a reasonable conversion of the starting material is achieved.
Q4: What is the expected regioselectivity for the mono-alkylation of 1,2-dimethylbenzene? Where will the new alkyl group attach?
A4: The two methyl groups on 1,2-dimethylbenzene are ortho- and para-directing and activating. The substitution pattern is influenced by both electronic and steric effects. The possible positions for electrophilic attack are C3, C4, and C5.
-
Position 4 (para to one methyl group and meta to the other): This is generally the major product due to a combination of electronic activation from one methyl group and reduced steric hindrance compared to the position between the two methyl groups.
-
Position 3 (ortho to one methyl group and meta to the other): This position is also activated, but substitution here is often less favored due to greater steric hindrance from the adjacent methyl group.
-
Position between the two methyl groups (not typically observed): This position is highly sterically hindered and is generally not a significant product.
The exact isomer distribution will depend on the specific alkylating agent, catalyst, and reaction conditions. For example, in the benzylation of o-xylene, the formation of 3,4-dimethyl-diphenylmethane is favored over the 2,3-isomer due to steric factors.
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of the mono-alkylated product in the tert-butylation of 1,2-dimethylbenzene with tert-butyl chloride and AlCl₃ catalyst.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | 37 °C | - | 60 °C | 77.5 |
| 100 °C | - | 140 °C | - | |
| Molar Ratio (o-xylene:t-BuCl) | 1:1 | - | 5:1 | 77.5 |
| Catalyst Amount (% wt. of o-xylene) | 1% | - | 3% | 77.5 |
| 5% | - | |||
| Reaction Time (after addition) | 1 h | 77.5 | 18 h | Lower |
Note: The yield decreased with increasing temperature above 60°C and with prolonged reaction times due to dealkylation.
Experimental Protocols
Protocol 1: Alkylation of p-Xylene (B151628) with 1-Bromopropane (Model for o-Xylene)
This protocol for p-xylene can be adapted for 1,2-dimethylbenzene, keeping in mind the potential for different isomer distributions.[1][5][6]
Materials:
-
1,2-Dimethylbenzene (dry)
-
1-Bromopropane
-
Aluminum chloride (anhydrous)
-
Drierite (or other suitable drying agent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
-
Addition funnel with septum cap
-
Reflux condenser
-
Ice water bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Set up a dry apparatus consisting of a 25 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Place a drying tube filled with Drierite on top of the condenser.
-
In a fume hood, add 0.5 g of anhydrous aluminum chloride to the round-bottom flask.
-
Immediately add 6.3 mL of dry 1,2-dimethylbenzene to the flask to cover the AlCl₃ and minimize its exposure to atmospheric moisture.
-
Add 0.025 moles of 1-bromopropane to the addition funnel and stopper it with a septum.
-
Cool the reaction flask in an ice water bath and begin stirring.
-
Add the 1-bromopropane dropwise from the addition funnel to the reaction mixture over approximately 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
-
Quench the reaction by slowly and carefully pouring the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Analyze the product mixture by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the product distribution (n-propyl vs. isopropyl isomers and any polyalkylated products).
Visualizations
Reaction Pathway and Side Reactions
Caption: Key reaction pathways in Friedel-Crafts alkylation.
Troubleshooting Workflow for Low Yield of Mono-alkylated Product
Caption: Troubleshooting guide for low product yield.
References
- 1. Solved Alkylation of p-Xylene with 1-Bromopropane (A | Chegg.com [chegg.com]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. mt.com [mt.com]
- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 5. drnerz.com [drnerz.com]
- 6. scribd.com [scribd.com]
Preventing polyalkylation in the synthesis of 1-Ethyl-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,3-dimethylbenzene. Our focus is on preventing polyalkylation, a common side reaction in this Friedel-Crafts alkylation process.
Troubleshooting Guide: Preventing Polyalkylation
Polyalkylation is a frequent challenge in the synthesis of this compound via Friedel-Crafts alkylation. This occurs because the initial product, this compound, is more reactive than the starting material, 1,2,3-trimethylbenzene (B126466) (hemimellitene), making it susceptible to further ethylation. This guide provides solutions to common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| High percentage of diethyl- and triethyl-2,3-dimethylbenzene in the product mixture. | Molar ratio of aromatic substrate to alkylating agent is too low. | Increase the molar ratio of 1,2,3-trimethylbenzene to the ethylating agent (e.g., ethyl bromide or ethanol). A large excess of the aromatic substrate statistically favors the monoalkylation reaction.[1] |
| High reaction temperature. | Lower the reaction temperature. Higher temperatures can increase the rate of subsequent alkylation reactions. Conducting the reaction at or below room temperature is often beneficial. | |
| Highly active catalyst. | Use a milder Lewis acid catalyst. While strong catalysts like AlCl₃ are effective, they can also promote polyalkylation. Consider using less reactive catalysts such as FeCl₃ or solid acid catalysts like zeolites under specific conditions. | |
| Reaction is too vigorous and difficult to control, leading to a complex product mixture. | Rapid addition of the alkylating agent or catalyst. | Add the alkylating agent and catalyst slowly and portion-wise to the reaction mixture. This allows for better control of the reaction exotherm. |
| Inadequate cooling. | Ensure the reaction vessel is adequately cooled, especially during the addition of the catalyst and alkylating agent. An ice bath is commonly recommended. | |
| Low overall yield of the desired product. | Suboptimal reaction time. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time for maximizing the yield of the mono-alkylated product. |
| Inefficient work-up and purification. | Ensure proper quenching of the reaction, followed by thorough washing of the organic layer to remove the catalyst and any acidic byproducts. Purification by fractional distillation is crucial to separate this compound from unreacted starting material and polyalkylated products. |
Frequently Asked Questions (FAQs)
Q1: Why is polyalkylation a significant problem in the synthesis of this compound?
A1: The ethyl group added to the 1,2,3-trimethylbenzene ring is an activating group. This means the product, this compound, is more nucleophilic and therefore more reactive towards electrophilic attack than the starting material. This increased reactivity makes it prone to further alkylation, leading to the formation of diethyl- and other poly-substituted byproducts.
Q2: What is the most effective way to minimize polyalkylation in a standard laboratory setting?
A2: The most straightforward and effective method is to use a large excess of 1,2,3-trimethylbenzene relative to the ethylating agent. By maintaining a high concentration of the starting material, the electrophile is more likely to react with an unreacted 1,2,3-trimethylbenzene molecule rather than the more reactive product.[1]
Q3: Are there alternative synthetic routes to completely avoid polyalkylation?
A3: Yes, a highly effective, albeit multi-step, alternative is to use a Friedel-Crafts acylation followed by a reduction reaction.[2]
-
Friedel-Crafts Acylation: React 1,2,3-trimethylbenzene with an acylating agent like propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting acyl group is deactivating, which prevents further acylation of the aromatic ring.
-
Reduction: The ketone product, 1-(2,3-dimethylphenyl)propan-1-one, is then reduced to the desired this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[2][3][4]
Q4: What are the advantages of using a zeolite catalyst over a traditional Lewis acid like AlCl₃?
A4: Zeolite catalysts can offer shape selectivity, which can favor the formation of specific isomers and potentially reduce polyalkylation by sterically hindering the formation of bulkier poly-alkylated products within their porous structure. They are also solid catalysts, which can simplify work-up and catalyst recovery. However, reactions with zeolites often require higher temperatures.
Q5: How does steric hindrance influence the reaction?
A5: The three methyl groups on 1,2,3-trimethylbenzene create steric hindrance, which can influence the position of the incoming ethyl group. While electronic effects of the methyl groups direct the substitution to certain positions, steric hindrance can disfavor substitution at more crowded positions. This can also play a role in slowing down the rate of subsequent polyalkylation reactions to some extent.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of 1,2,3-Trimethylbenzene
This protocol outlines a general procedure for the direct ethylation of 1,2,3-trimethylbenzene.
Materials:
-
1,2,3-Trimethylbenzene (Hemimellitene)
-
Ethyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (solvent)
-
1 M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1,2,3-trimethylbenzene and anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add ethyl bromide dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to isolate this compound.
Protocol 2: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is a reliable method to avoid polyalkylation.
Part A: Friedel-Crafts Acylation
Materials:
-
1,2,3-Trimethylbenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the setup described in Protocol 1.
-
In the flask, add anhydrous aluminum chloride and dichloromethane and cool in an ice bath.
-
Slowly add propanoyl chloride to the suspension.
-
Add a solution of 1,2,3-trimethylbenzene in dichloromethane dropwise.
-
After addition, remove the ice bath and stir at room temperature until the reaction is complete (monitor by TLC or GC).
-
Perform the work-up as described in Protocol 1 to isolate the crude 1-(2,3-dimethylphenyl)propan-1-one. Purification can be done by distillation or chromatography.
Part B: Clemmensen Reduction
Materials:
-
1-(2,3-dimethylphenyl)propan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid
-
Toluene (solvent)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and the ketone from Part A.
-
Heat the mixture to reflux with vigorous stirring for several hours. Periodically add more concentrated HCl.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound. Further purification can be achieved by distillation.
Visualizations
Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the undesired polyalkylated byproducts in the Friedel-Crafts ethylation of 1,2,3-trimethylbenzene.
References
Troubleshooting carbocation rearrangement in ethylbenzene synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethylbenzene (B125841), focusing on the challenges associated with carbocation rearrangement and related side reactions during Friedel-Crafts alkylation.
Troubleshooting Guide: Side Reactions in Ethylbenzene Synthesis
Q1: My Friedel-Crafts alkylation with a C3 or longer alkyl halide is yielding a rearranged isomeric product instead of the expected straight-chain alkylbenzene. What is happening?
A1: The most likely cause is a carbocation rearrangement. During the reaction, the initial carbocation formed from the alkyl halide and Lewis acid catalyst can rearrange to a more stable carbocation through a hydride or alkyl shift.[1][2] This rearranged, more stable carbocation then acts as the electrophile, attacking the benzene (B151609) ring and leading to the formation of an isomeric product.[2][3] For example, reacting benzene with 1-chloropropane (B146392) is expected to produce n-propylbenzene, but the primary carbocation rearranges to a more stable secondary carbocation, making isopropylbenzene the major product.[1][2][4]
Q2: I am synthesizing ethylbenzene from benzene and ethylene (B1197577), but my yield is low and I'm forming significant amounts of diethylbenzene (DEB) and other polyalkylated products. Why is this happening?
A2: This issue is known as polyalkylation. The ethyl group attached to the benzene ring in your product, ethylbenzene, is an activating group.[5] This makes the ethylbenzene product more reactive than the initial benzene reactant.[3][6] As a result, the newly formed ethylbenzene can undergo further alkylation with ethylene to produce a mixture of 1,2- and 1,4-diethylbenzene (B43851) and other polyethylbenzenes (PEBs).[6] This subsequent alkylation competes with the primary reaction and reduces the yield of the desired mono-alkylated product.[7]
Q3: How can I minimize polyalkylation and improve the selectivity for ethylbenzene?
A3: You can improve selectivity by manipulating the reaction conditions based on Le Chatelier's principle. The most common laboratory and industrial strategy is to use a large excess of benzene relative to ethylene.[6][8] Increasing the concentration of benzene makes it statistically more likely for the electrophile to react with a benzene molecule rather than an already-alkylated ethylbenzene molecule.[6] In industrial settings, the undesired diethylbenzene is often separated and recycled into a transalkylation reactor, where it reacts with more benzene to form two molecules of ethylbenzene.[7][9]
Q4: What is the best way to synthesize a straight-chain alkylbenzene (longer than ethylbenzene) without the risk of carbocation rearrangement?
A4: To completely avoid carbocation rearrangement, the most reliable method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][2] The electrophile in an acylation reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[2][3] The ketone product can then be reduced to the desired straight-chain alkyl group using methods such as the Clemmensen (acidic conditions) or Wolff-Kishner (basic conditions) reduction.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for ethylbenzene synthesis?
A1: Traditionally, strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used as catalysts.[10] Modern industrial production of ethylbenzene often utilizes solid acid catalysts, particularly zeolites like ZSM-5, Y-zeolite, and Beta zeolite, often in a fixed-bed reactor.[7][11][12] Zeolite catalysts are often preferred for their higher selectivity, environmental inertness, and ease of separation from the product stream.[12]
Q2: What are the key differences between liquid-phase and vapor-phase ethylbenzene production?
A2: The primary differences are the operating temperature and pressure. Vapor-phase processes, such as the Mobil-Badger technology using a ZSM-5 catalyst, operate at high temperatures (573–773 K) and moderate pressures (1.0–2.8 MPa).[8] Liquid-phase processes, like the Lummus/UOP/Unocal process, use lower temperatures (<573 K) but require higher pressures (>3.5 MPa) to maintain the reactants in the liquid state.[8][12] The lower temperature of liquid-phase reactions can improve selectivity and reduce the formation of byproducts.[13]
Q3: Can I use ethanol (B145695) instead of ethylene as the alkylating agent?
A3: Yes, ethylbenzene can be synthesized by reacting benzene with ethanol in the presence of a suitable catalyst, such as a zeolite from the BEA family.[11] This process is typically carried out at a pressure higher than atmospheric pressure.[11] However, the water produced as a byproduct can deactivate certain conventional acid catalysts.[11]
Data on Reaction Conditions
The following table summarizes typical experimental conditions for the synthesis of ethylbenzene, highlighting the differences between various catalytic systems and process phases.
| Parameter | Liquid-Phase (AlCl₃ Catalyst) | Vapor-Phase (Zeolite Catalyst) | Liquid-Phase (Zeolite Catalyst) |
| Temperature | 323–353 K (50-80 °C)[14] | 573–773 K (300-500 °C)[8] | 448–588 K (175-315 °C)[12] |
| Pressure | Atmospheric to moderate | 1.0–2.8 MPa[8] | >3.5 MPa[8] |
| Benzene/Ethylene Molar Ratio | ~10:1 (Excess Benzene)[15] | 8–16[8] | 3–10[12] |
| Key Challenge | Catalyst disposal, polyalkylation | High energy consumption | High pressure required |
| Primary Byproducts | Diethylbenzene, Polyethylbenzenes | Diethylbenzene, Xylenes | Diethylbenzene, Propylbenzene |
Experimental Protocol: Lab-Scale Ethylbenzene Synthesis
This protocol describes a representative lab-scale synthesis of ethylbenzene via Friedel-Crafts alkylation of benzene with chloroethane (B1197429) using an aluminum chloride catalyst.
Materials:
-
Anhydrous benzene (excess)
-
Chloroethane
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.
-
Initial Charging: Add anhydrous benzene to the flask and cool it to 0-5 °C using an ice bath.[16]
-
Catalyst Addition: While stirring, slowly and carefully add anhydrous aluminum chloride to the cooled benzene. The addition is exothermic.
-
Alkylation: Add chloroethane to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 15-20 minutes, maintaining the reaction temperature between 0-10 °C.[16]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for the prescribed reaction time (e.g., 1-2 hours).
-
Quenching: Quench the reaction by very carefully adding ice-cold water through the dropping funnel to decompose the catalyst complex.[16] This step should be performed slowly in a fume hood as HCl gas will be evolved.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Rinse the reaction flask with diethyl ether and add it to the separatory funnel.[16]
-
Separate the organic layer. Extract the aqueous layer twice more with portions of diethyl ether.[16]
-
Combine all organic layers and wash them with a saturated sodium bicarbonate solution, followed by water.[16]
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate.[16] Filter off the drying agent and remove the solvent and excess benzene using a rotary evaporator.[16]
-
Purification: Purify the crude product by distillation to obtain pure ethylbenzene.
Visualizations
Caption: Troubleshooting workflow for common issues in Friedel-Crafts alkylation.
Caption: Reaction pathways for ethylbenzene synthesis and polyalkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. mt.com [mt.com]
- 11. US9193643B2 - Process for preparing ethylbenzene - Google Patents [patents.google.com]
- 12. diquima.upm.es [diquima.upm.es]
- 13. researchgate.net [researchgate.net]
- 14. ugr.es [ugr.es]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Ethyl-2,3-dimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 1-Ethyl-2,3-dimethylbenzene purification. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor separation of this compound from its isomers (e.g., 1-Ethyl-2,4-dimethylbenzene) via fractional distillation.
-
Question: Why am I getting a mixture of isomers in my collected fractions after fractional distillation?
-
Answer: The boiling points of C10 aromatic hydrocarbon isomers are often very close, making separation by standard distillation challenging. Inefficient column packing, an insufficient number of theoretical plates, or an incorrect reflux ratio can all contribute to poor separation.
Troubleshooting Steps:
-
Increase Column Efficiency:
-
Use a longer fractionating column to increase the number of theoretical plates.
-
Employ a more efficient column packing material, such as structured packing or higher-quality random packing.
-
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time. Experiment with different ratios to find the optimal balance.
-
Ensure Stable Heating: Use a heating mantle with a magnetic stirrer to ensure smooth and even boiling. Bumping can disrupt the vapor-liquid equilibrium in the column.
-
Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.
-
Issue 2: The purity of this compound does not improve after a single purification step.
-
Question: I've performed a fractional distillation, but my product is still not pure enough. What should I do?
-
Answer: A single purification method may not be sufficient to remove all impurities, especially those with similar physical properties to the target compound. Combining different purification techniques is often necessary to achieve high purity.
Recommended Actions:
-
Repeat Fractional Distillation: A second, careful fractional distillation of the enriched fraction can further improve purity.
-
Consider Preparative Chromatography: For high-purity requirements, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be highly effective in separating close-boiling isomers.[1]
-
Crystallization: If the impurities have significantly different melting points or solubilities, fractional crystallization could be a viable option.[2] This involves dissolving the mixture in a suitable solvent and cooling it slowly to selectively crystallize the desired compound.
-
Issue 3: Contamination of the purified product with residual solvent.
-
Question: How can I effectively remove the solvent used during purification (e.g., in column chromatography or crystallization)?
-
Answer: Residual solvent is a common impurity that can be challenging to remove completely.
Solutions:
-
Rotary Evaporation: Use a rotary evaporator to remove the bulk of the solvent under reduced pressure.
-
High Vacuum Drying: Place the product under a high vacuum for an extended period to remove trace amounts of solvent. Gentle heating can aid this process, but be cautious not to exceed the product's boiling point at the applied pressure.
-
Azeotropic Distillation: If the solvent forms an azeotrope with a lower-boiling, immiscible solvent (like water), this can be used to facilitate its removal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route. If prepared via Friedel-Crafts alkylation of o-xylene (B151617) with an ethylating agent, common impurities include:
-
Positional Isomers: 1-Ethyl-3,4-dimethylbenzene.
-
Unreacted Starting Materials: o-xylene and the ethylating agent.
-
Polyalkylated Products: Di-ethylated xylenes.
-
Rearrangement Products: Depending on the catalyst and conditions, carbocation rearrangements can lead to other isomers.[3]
Q2: What analytical techniques are best for assessing the purity of this compound?
A2:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common and effective method for determining the purity of volatile aromatic hydrocarbons.[4][5] It provides quantitative data on the relative amounts of different components in a sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing mass spectral data for each separated component.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate isomers and assess purity, particularly for less volatile impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved.
Q3: What are the key physical properties to consider when planning the purification of this compound?
A3: The most critical properties are the boiling and melting points of the target compound and its potential isomeric impurities. The slight differences in boiling points are exploited in fractional distillation.
Data Presentation
Table 1: Physical Properties of this compound and a Close-Boiling Isomer
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| This compound | 933-98-2 | C₁₀H₁₄ | 134.22 | 194 | -49.5 | 0.892 |
| 1-Ethyl-2,4-dimethylbenzene | 874-41-9 | C₁₀H₁₄ | 134.22 | 188-189 | - | 0.877 |
Data sourced from various chemical suppliers and databases.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines the purification of crude this compound using fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head, condenser, and receiving flasks
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Insulating material (e.g., glass wool, aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.
-
Maintain a slow and steady distillation rate by controlling the heat input.
-
Collect the initial low-boiling fraction (forerun) in a separate receiving flask. This will likely contain lower-boiling impurities.
-
As the temperature at the distillation head approaches the boiling point of this compound (approx. 194°C), change to a clean receiving flask to collect the main fraction.
-
Collect the product over a narrow temperature range (e.g., 193-195°C).
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
-
-
Analysis: Analyze the purity of the collected fractions using GC-FID.
Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a general method for the purity analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5 or equivalent)
-
Autosampler or manual injection port
-
Data acquisition and processing software
GC-FID Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Procedure:
-
Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all peaks to determine the purity.
-
Identify impurity peaks by comparing their retention times to those of known standards, if available.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US3067270A - Separation of xylene isomers by crystallization and distillation - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Common impurities in commercial 1-Ethyl-2,3-dimethylbenzene
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common impurities in commercial 1-Ethyl-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is likely to contain several types of impurities arising from the synthesis process and starting materials. The most common impurities include:
-
Positional Isomers: Other isomers of ethyl-dimethylbenzene (e.g., 1-Ethyl-2,4-dimethylbenzene, 1-Ethyl-3,5-dimethylbenzene, etc.) are highly probable due to the nature of aromatic alkylation reactions.
-
Related Aromatic Hydrocarbons: Byproducts from the synthesis, such as other C10 aromatic isomers, xylenes, ethylbenzene, and toluene, may be present.[1][2]
-
Unreacted Starting Materials: Residual amounts of reactants used in the synthesis process can also be found.
-
Solvents: Residual solvents used during synthesis and purification steps may be present.
Q2: Why are isomeric impurities of this compound particularly challenging to identify and separate?
A2: Isomeric impurities pose a significant challenge due to their nearly identical physicochemical properties.[3] Positional isomers of ethyl-dimethylbenzene have very similar molecular weights, boiling points, and polarities, making their separation by standard distillation or chromatographic techniques difficult.[4][5] This similarity also leads to overlapping peaks in analytical techniques like gas chromatography, requiring high-resolution methods for accurate identification and quantification.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: High-resolution capillary gas chromatography (GC) is the most suitable technique for analyzing the purity of volatile aromatic hydrocarbons like this compound.[6][7] For unambiguous identification of impurities, coupling GC with a mass spectrometer (GC-MS) is the gold standard.[8][9] This combination allows for the separation of components in a mixture followed by their individual identification based on their mass spectra.
Q4: I have an unexpected peak in my GC-MS analysis. How can I confirm the identity of this unknown impurity?
A4: Identifying an unknown impurity involves a systematic approach. First, analyze the mass spectrum of the unknown peak and compare it to spectral libraries (e.g., NIST). If a match is found, confirm the identity by injecting a pure standard of the suspected compound and comparing its retention time and mass spectrum. If no match is found in the libraries, further structural elucidation may be necessary using techniques like high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition, and potentially Nuclear Magnetic Resonance (NMR) spectroscopy if the impurity can be isolated in sufficient quantity.
Troubleshooting Guide
Problem: Unexpected peaks observed in the gas chromatogram.
-
Possible Cause 1: Presence of isomeric impurities.
-
Solution: Due to their similar structures, isomers of this compound are common impurities. Optimize your GC method to improve separation (see "Poor peak separation" below). Analyze the mass spectra of the unexpected peaks to identify potential isomers by comparing fragmentation patterns.
-
-
Possible Cause 2: Contamination from the analytical system.
-
Solution: System contamination can introduce extraneous peaks. To troubleshoot, run a blank injection (injecting only the solvent) to see if the peaks persist. Check for and clean the injector, ensure high-purity carrier gas is used, and bake out the column according to the manufacturer's instructions.[10]
-
Problem: Poor peak separation (co-elution) of the main component and impurities.
-
Possible Cause: Inadequate GC method.
-
Solution: The GC method may not have sufficient resolution to separate structurally similar isomers. To improve separation:
-
Modify the temperature program: Use a slower temperature ramp or an isothermal segment at a temperature that provides the best separation.
-
Change the column: If using a non-polar column, consider a column with a different stationary phase (e.g., a more polar column) to alter the elution order.[6] High-efficiency capillary columns are recommended for isomer separation.[6]
-
Adjust the carrier gas flow rate: Optimize the flow rate to achieve the best column efficiency.
-
-
Problem: Inaccurate quantification of identified impurities.
-
Possible Cause: Non-linear detector response or incorrect response factors.
-
Solution: The flame ionization detector (FID), commonly used in GC, has a response that is generally proportional to the carbon content of the analyte. However, for accurate quantification, it is crucial to establish a calibration curve for each identified impurity using certified reference standards. If standards are unavailable, relative response factors can be estimated, but this will introduce a higher degree of uncertainty in the quantitative results.[7]
-
Quantitative Data Summary
The following table provides an example of potential impurities in a commercial batch of this compound, based on a typical purity of 95% and common byproducts in similar aromatic hydrocarbon production.[2][11]
| Impurity Class | Potential Compounds | Typical Concentration Range (%) |
| Isomeric Impurities | 1-Ethyl-2,4-dimethylbenzene | 0.1 - 2.0 |
| 1-Ethyl-3,5-dimethylbenzene | 0.1 - 2.0 | |
| Other Ethyl-dimethylbenzene isomers | 0.1 - 1.0 | |
| Related Aromatics | Xylene (isomers) | < 0.5 |
| Ethylbenzene | < 0.5 | |
| Toluene | < 0.2 | |
| Residual Solvents | Varies depending on synthesis | < 0.1 |
Experimental Protocols
Protocol: Purity Assessment of this compound by GC-MS
Objective: To identify and quantify impurities in a sample of this compound.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
High-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase)
-
High-purity helium as carrier gas
-
Sample of this compound
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
Certified reference standards of suspected impurities
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-300 amu
-
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
For quantification, create a calibration curve for each identified impurity using the certified reference standards.
-
Calculate the concentration of each impurity in the sample based on its peak area and the corresponding calibration curve.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting an unexpected peak in a gas chromatogram.
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethylbenzene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. vurup.sk [vurup.sk]
- 7. chemicke-listy.cz [chemicke-listy.cz]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aasnig.com [aasnig.com]
- 11. This compound 95% | CAS: 933-98-2 | AChemBlock [achemblock.com]
Challenges in the scale-up of 1-Ethyl-2,3-dimethylbenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,3-dimethylbenzene. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Troubleshooting Guide
Q1: Low or no product yield is observed. What are the potential causes and solutions?
A1: Low or no yield of this compound can stem from several factors. A primary cause can be an inactive or insufficient amount of the Lewis acid catalyst (e.g., AlCl₃). Ensure the catalyst is fresh and anhydrous, as moisture will deactivate it. Another possibility is that the reaction temperature is too low, leading to slow reaction kinetics. Conversely, a temperature that is too high can promote side reactions and decomposition. Impurities in the starting materials, particularly in the o-xylene (B151617) or the ethylating agent, can also inhibit the reaction.
Troubleshooting Steps:
-
Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Temperature: Monitor the reaction temperature closely. If the reaction is sluggish, consider a modest increase in temperature. For exothermic reactions, ensure adequate cooling to prevent overheating.[1]
-
Reagent Purity: Use high-purity, anhydrous o-xylene and ethylating agent. Consider purifying the starting materials if their quality is uncertain.
-
Molar Ratios: Re-evaluate the molar ratios of the reactants and catalyst. An excess of the aromatic substrate is often used to minimize polyalkylation.[2]
Q2: The final product is a complex mixture of isomers and poly-ethylated products. How can I improve the selectivity for this compound?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation.[3] The ethyl group is an activating group, making the product more reactive than the starting material and thus susceptible to further alkylation (polyalkylation).[2][3] Isomerization can also occur, leading to the formation of other ethyl-dimethylbenzene isomers.
Strategies to Enhance Selectivity:
-
Control of Molar Ratios: Use a significant excess of o-xylene relative to the ethylating agent. This statistical advantage favors the mono-alkylation of the starting material.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the energy available for side reactions like isomerization and polyalkylation.[1]
-
Controlled Addition: Add the ethylating agent slowly to the reaction mixture containing o-xylene and the catalyst. This maintains a low concentration of the alkylating agent, further disfavoring polyalkylation.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites) can offer different selectivity profiles.[2] Experimenting with alternative catalysts may be beneficial.
Q3: The reaction mixture has turned dark or tarry. What does this indicate and how can it be prevented?
A3: A dark or tarry reaction mixture often indicates polymerization and decomposition of reactants and products. This is typically caused by excessive reaction temperatures or a high concentration of the catalyst.
Preventative Measures:
-
Temperature Control: Maintain the recommended reaction temperature using a reliable cooling bath.
-
Catalyst Concentration: Avoid using an excessive amount of the Lewis acid catalyst.
-
Reaction Time: Do not prolong the reaction time unnecessarily, as this can increase the likelihood of side reactions and decomposition. Quench the reaction once sufficient conversion has been achieved (monitored by techniques like TLC or GC).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of o-xylene.[4] This electrophilic aromatic substitution reaction involves treating o-xylene with an ethylating agent, such as ethyl bromide or ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][5]
Q2: What are the main side products to expect in this synthesis?
A2: The primary side products are isomers of ethyl-dimethylbenzene (e.g., 1-Ethyl-3,4-dimethylbenzene) and di-ethylated o-xylenes. Disproportionation and transalkylation reactions can also lead to the formation of benzene, toluene, xylenes, and poly-ethylated benzenes.
Q3: How can I purify the this compound from the reaction mixture?
A3: Purification typically involves a multi-step work-up procedure. First, the reaction is quenched by carefully adding it to ice-water to decompose the catalyst. The organic layer is then separated, washed with a dilute acid (e.g., HCl) to remove any remaining catalyst residues, followed by a wash with a dilute base (e.g., NaHCO₃) to neutralize any acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The final purification of the product is usually achieved by fractional distillation under reduced pressure to separate it from unreacted starting materials and high-boiling side products.
Q4: Are there any safety precautions I should be aware of when scaling up this synthesis?
A4: Yes, scaling up Friedel-Crafts reactions requires careful consideration of safety. The reaction can be highly exothermic, so efficient cooling and temperature monitoring are crucial to prevent a runaway reaction. The addition of the alkylating agent should be controlled to manage the rate of heat generation. Aluminum chloride is corrosive and reacts violently with water, so it must be handled with care in a moisture-free environment.[6] Hydrogen chloride (HCl) gas is often evolved during the reaction, so the apparatus should be equipped with a gas trap. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 933-98-2 | C₁₀H₁₄ | 134.22 | 193.85 |
| o-Xylene | 95-47-6 | C₈H₁₀ | 106.17 | 144.4 |
| Ethyl Bromide | 74-96-4 | C₂H₅Br | 108.97 | 38.4 |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | 180 (sublimes) |
Table 2: Illustrative Effect of Reaction Conditions on Yield and Selectivity *
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| o-Xylene:Ethyl Bromide Molar Ratio | 1:1 | 3:1 | 5:1 |
| Approx. Yield (%) | 45 | 70 | 65 |
| Selectivity for Mono-ethylation (%) | 60 | 85 | 90 |
| Reaction Temperature (°C) | 0 | 25 | 50 |
| Approx. Yield (%) | 55 | 70 | 60 |
| Selectivity for 1-Ethyl-2,3-isomer (%) | 80 | 75 | 65 |
*This data is illustrative and for educational purposes to demonstrate general trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Representative Protocol for Friedel-Crafts Alkylation of o-Xylene:
Materials:
-
o-Xylene (anhydrous)
-
Ethyl bromide
-
Aluminum chloride (anhydrous powder)
-
Dichloromethane (anhydrous, as solvent)
-
Ice
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube).
-
Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Add o-xylene (e.g., 3 equivalents) to the stirred suspension of aluminum chloride.
-
Slowly add ethyl bromide (e.g., 1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: A typical experimental workflow.
Caption: A troubleshooting decision tree.
References
Technical Support Center: Minimizing By-product Formation in the Ethylation of Xylenes
Welcome to the Technical Support Center for the ethylation of xylenes (B1142099). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the minimization of by-product formation during the ethylation of xylenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ethylation of xylenes, focusing on the identification and mitigation of by-product formation.
Q1: What are the primary by-products observed during the ethylation of xylenes?
A1: The most common by-products in xylene ethylation are formed through disproportionation and transalkylation reactions. These include:
-
Ethyl-toluene (ET)
-
Ethyl-xylene (EX)
-
Trimethylbenzene (TMB)
-
Diethylbenzene (DEB) [1]
The relative amounts of these by-products can vary significantly depending on the catalyst, reaction conditions, and the specific xylene isomer being ethylated.
Q2: My reaction is producing a high concentration of diethylbenzene (DEB). What are the likely causes and how can I reduce its formation?
A2: High levels of DEB are typically a result of the ethylation of the desired ethylxylene product. This secondary reaction is often favored under certain conditions.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial. Zeolites with medium pore sizes, such as ZSM-5, can sterically hinder the formation of bulkier molecules like DEB within their pore structure.[2] In contrast, large-pore zeolites like Y and Mordenite may facilitate the formation of intermediates that lead to higher DEB yields.[2]
-
Catalyst Modification: The external acid sites of a zeolite catalyst can contribute significantly to non-selective reactions. Modifying the catalyst by inactivating these external sites can suppress the formation of DEB.[3] Techniques like chemical vapor deposition of silica (B1680970) can be employed for this purpose.[4]
-
Reaction Temperature: Higher temperatures can promote the disproportionation of ethylbenzene, which is a source of ethyl groups for the formation of DEB.[2] Lowering the reaction temperature may reduce the rate of this side reaction.
-
Feed Composition: The ratio of reactants can influence selectivity. Optimizing the xylene to ethylating agent ratio can help minimize the secondary ethylation of the product.
Q3: I am observing significant amounts of transalkylation by-products like ethyl-toluene and trimethylbenzene. How can I improve the selectivity towards the desired ethylxylenes?
A3: Transalkylation involves the transfer of alkyl groups between aromatic molecules and is a common side reaction catalyzed by acidic materials.
Troubleshooting Steps:
-
Catalyst Acidity: The strength and distribution of acid sites on the catalyst play a key role. While strong acid sites are necessary for the primary ethylation reaction, an excess of strong acid sites can promote transalkylation.[2] Modification of the catalyst to moderate its acidity can be beneficial.
-
Reaction Time: Longer reaction times can lead to a higher incidence of side reactions. Optimizing the reaction time to achieve a reasonable conversion of the starting material while minimizing the formation of transalkylation products is recommended.
-
Space Velocity: In a continuous flow system, increasing the weight hourly space velocity (WHSV) can reduce the contact time of the reactants and products with the catalyst, thereby limiting the extent of side reactions.
Q4: How do I choose the right catalyst for selective ethylation of xylenes?
A4: The ideal catalyst for selective xylene ethylation should possess shape-selective properties to favor the formation of the desired isomer and suppress the formation of bulkier by-products.
Key Considerations:
-
Zeolite Framework: Medium-pore zeolites like ZSM-5 are often preferred due to their channel dimensions, which can control the diffusion of reactants and products, thereby imparting shape selectivity.[5]
-
Catalyst Modification: Modifying zeolites to passivate external acid sites is a common strategy to enhance selectivity. This can be achieved through methods such as:
-
Silanization/Silica Deposition: Coating the external surface with an inert layer of silica.[6]
-
Impregnation with Metals: Introducing metals like platinum can influence the catalytic activity and selectivity.[3]
-
Phosphorus Modification: The addition of phosphorus can modify the acidity and pore structure of the zeolite.[1]
-
Data Presentation: Impact of Catalyst Modification on By-product Formation
The following tables summarize quantitative data on the effect of catalyst modification on product distribution in reactions related to xylene ethylation.
Table 1: Effect of Silica Deposition on ZSM-5 for Toluene Disproportionation [6]
| Catalyst | p-Xylene Selectivity (%) | Conversion (%) |
| Large ZSM-5 (unmodified) | ~25 (thermodynamic equilibrium) | Variable |
| Large ZSM-5 (2 cycles silica) | 84 | Low |
This table illustrates how surface modification with silica can dramatically increase the selectivity for a specific isomer, although it may come at the cost of overall conversion.
Table 2: Performance of Modified ZSM-5 Catalysts for p-Xylene Synthesis from Methanol [1]
| Catalyst | p-Xylene Selectivity (%) | Catalyst Lifetime (h) |
| Zn-Mg-P/HZ-5 | 96.00 | 36 |
This data highlights the high selectivity achievable with multi-component modified zeolites.
Experimental Protocols
Protocol 1: Preparation of a Modified ZSM-5 Catalyst by Silica Deposition [6]
Objective: To prepare a shape-selective ZSM-5 catalyst by depositing a layer of silica on its external surface.
Materials:
-
HZSM-5 zeolite (Si/Al ratio = 25)
-
Tetraethyl orthosilicate (B98303) (TEOS)
Procedure:
-
Suspend 10 g of HZSM-5 in 100 ml of cyclohexane in a round-bottom flask.
-
Add 4 ml of TEOS to the suspension.
-
Stir the mixture at 40°C for 7 hours.
-
Evaporate the cyclohexane using a rotary evaporator.
-
Dry the resulting solid at 120°C overnight.
-
Calcine the dried sample in a muffle furnace at 550°C for 6 hours (ramp rate of 3°C/min).
-
For multiple silica deposition cycles, repeat steps 1-6.
Protocol 2: General Procedure for Xylene Ethylation in a Fixed-Bed Reactor [2]
Objective: To perform the ethylation of xylene over a zeolite catalyst in a continuous flow system.
Apparatus:
-
Fixed-bed microreactor
-
High-pressure liquid pump
-
Gas flow controllers (for carrier gas, e.g., N₂)
-
Temperature controller and furnace
-
Condenser and product collection system
-
Gas chromatograph (GC) for online or offline analysis
Procedure:
-
Load a known amount of the catalyst into the reactor.
-
Activate the catalyst by heating it under a flow of inert gas (e.g., N₂) at a specific temperature for a set duration.
-
Set the desired reaction temperature and pressure.
-
Introduce the liquid feed (a mixture of xylene and the ethylating agent) into the reactor using the high-pressure pump at a defined flow rate (to control the WHSV).
-
Co-feed an inert gas if required.
-
Pass the reactor effluent through a condenser to separate the liquid products from any gaseous by-products.
-
Collect the liquid product at regular intervals.
-
Analyze the product mixture using a gas chromatograph equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) or a mass spectrometer (MS) to identify and quantify the products and unreacted starting materials.[7]
Visualizations
The following diagrams illustrate key concepts in the ethylation of xylenes and provide a logical workflow for troubleshooting.
Caption: Reaction pathways in xylene ethylation.
References
- 1. sylzyhg.com [sylzyhg.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomerization – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. aidic.it [aidic.it]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Friedel-Crafts Alkylation of Xylenes
This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the Friedel-Crafts alkylation of xylenes (B1142099).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Friedel-Crafts alkylation of xylenes in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield, or it failed completely. What are the most common causes?
A: Low or no yield is a frequent problem that can often be traced back to a few critical factors:
-
Catalyst Inactivity: The Lewis acid catalysts used (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or the xylene itself will react with and deactivate the catalyst. It is imperative to use thoroughly dried glassware and anhydrous-grade solvents and reagents.
-
Deactivated Aromatic Ring: While xylenes are activated rings, the presence of any deactivating impurities can hinder the reaction. Ensure the purity of your starting xylene.
-
Insufficient Reaction Time or Temperature: Some alkylations may require longer reaction times or elevated temperatures to proceed to completion. However, excessively high temperatures can promote side reactions.[2]
-
Poor Quality Reagents: Ensure the alkylating agent is pure and the Lewis acid catalyst has not been degraded by prolonged exposure to air and moisture.
Issue 2: Formation of Multiple Products & Isomers
Q: My product analysis (GC-MS) shows a mixture of several unexpected products. Why is this happening?
A: The formation of multiple products is a classic challenge in Friedel-Crafts alkylation, primarily due to the following:
-
Polyalkylation: The initial alkylation product is more reactive than the starting xylene because the new alkyl group is also electron-donating. This can lead to the addition of multiple alkyl groups to the same ring.[3] To minimize this, a large excess of the xylene substrate relative to the alkylating agent should be used.[3]
-
Carbocation Rearrangement: Primary and secondary alkyl halides can form carbocations that rearrange to more stable carbocations via hydride or alkyl shifts.[4] For example, reacting p-xylene (B151628) with 1-bromopropane (B46711) can yield a mixture of both n-propyl and isopropyl substituted products due to the rearrangement of the primary n-propyl carbocation to the more stable secondary isopropyl carbocation.[5][6] Using a tertiary alkyl halide, like t-butyl chloride, can limit this rearrangement.[7]
-
Isomerization of Xylene: The Lewis acid catalyst can cause the methyl groups on the xylene ring to migrate, leading to a mixture of o-, m-, and p-xylene isomers in your starting material and product.[8] This is particularly relevant if the reaction is run at higher temperatures or for extended periods.
Issue 3: Difficulty in Product Purification
Q: I'm having trouble isolating my desired product from the reaction mixture. What is the best approach?
A: The workup and purification process is critical for obtaining a clean product.
-
Quenching: The reaction must be carefully quenched by slowly adding it to ice-cold water to decompose the aluminum chloride catalyst complex.[7]
-
Extraction: After quenching, the product needs to be thoroughly extracted from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Washing: The organic layer should be washed with a dilute acid (to remove any remaining aluminum salts), followed by a wash with a weak base like sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: After drying the organic layer, residual starting material and side products can be removed. For volatile products, distillation is effective. For less volatile compounds, column chromatography is the preferred method. Product identity and purity should be confirmed by analytical techniques like GC-MS, NMR, and IR spectroscopy.[8]
Data Presentation: Effect of Temperature on Product Yield
The reaction temperature is a critical parameter that can influence both the conversion of the starting material and the final product yield. The following data summarizes the effect of temperature on the Friedel-Crafts alkylation of p-xylene with benzyl (B1604629) chloride.
| Reaction Temperature (°C) | Conversion (%) | Yield of 2-benzyl-1,4-dimethylbenzene (%) |
| 60 | 85 | 81 |
| 80 | 98 | 95 |
| 100 | 99 | 74 |
| 120 | 99 | 71 |
Data adapted from a study on the Friedel-Crafts alkylation of p-xylene with benzyl chloride using a specific ionic liquid catalyst. Yields can vary significantly with different catalysts and reactants.[9]
Experimental Protocols
Protocol: Friedel-Crafts Alkylation of m-Xylene (B151644) with tert-Butyl Chloride
This protocol describes a standard procedure for the t-butylation of m-xylene using aluminum chloride as the catalyst.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it quickly in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
-
m-Xylene and t-butyl chloride are flammable and volatile. Avoid inhalation and skin contact.
Materials & Equipment:
-
Anhydrous m-xylene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and distillation/chromatography
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser fitted with a drying tube. The entire apparatus must be protected from atmospheric moisture.
-
Reagent Preparation: In the round-bottom flask, add a significant excess of anhydrous m-xylene (e.g., 4-5 molar equivalents). Place the flask in an ice bath to cool the contents to 0-5 °C.
-
Catalyst Addition: While stirring the cooled m-xylene, carefully and slowly add anhydrous aluminum chloride (approx. 0.1 molar equivalents relative to the t-butyl chloride) to the flask.
-
Alkylating Agent Addition: Add tert-butyl chloride (1.0 molar equivalent) to a dropping funnel. Add the t-butyl chloride dropwise to the stirred m-xylene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10 °C. The reaction will evolve HCl gas, which will be trapped by the drying tube setup.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, add crushed ice and water to the flask to quench the reaction and decompose the catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the layers and wash the organic layer sequentially with cold water, 2M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to isolate the desired 1-tert-butyl-3,5-dimethylbenzene.
-
Analysis: Characterize the final product using GC-MS, ¹H NMR, and IR spectroscopy to confirm its identity and purity.
Visualizations
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common problems encountered during Friedel-Crafts alkylation experiments.
Caption: A flowchart for troubleshooting common issues in Friedel-Crafts alkylation.
Reaction Mechanism & Side Reactions
This diagram illustrates the core mechanism of Friedel-Crafts alkylation on a xylene substrate and highlights common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 6. scribd.com [scribd.com]
- 7. cerritos.edu [cerritos.edu]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. docsity.com [docsity.com]
- 11. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
Validation & Comparative
A Comparative Guide to HPLC and Gas Chromatography for Purity Validation of 1-Ethyl-2,3-dimethylbenzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 1-Ethyl-2,3-dimethylbenzene, a substituted aromatic hydrocarbon. The comparison is supported by experimental protocols and representative data to assist in selecting the most appropriate analytical technique for specific research needs.
Introduction to Analytical Techniques
This compound and its isomers are nonpolar aromatic hydrocarbons. The choice of chromatographic technique for purity analysis hinges on the physical properties of the analyte and potential impurities, primarily their volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. For nonpolar compounds like ethyl-dimethylbenzene isomers, Reversed-Phase (RP) HPLC is the most common approach.[1][2] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and separation is based on hydrophobicity.[2] Normal-Phase (NP) HPLC, which utilizes a polar stationary phase and a nonpolar mobile phase, can also be effective, particularly for isomer separations.
-
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3][4] An inert gas mobile phase carries the vaporized sample through a column containing a stationary phase. GC, particularly when equipped with a Flame Ionization Detector (FID), is highly sensitive for hydrocarbon analysis and is a standard method for determining aromatic compounds in various mixtures.[5][6]
Comparative Analysis: HPLC vs. GC
The selection between HPLC and GC for the purity analysis of this compound depends on several factors, including the required sensitivity, the nature of potential impurities, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of non-volatile or thermally sensitive compounds in a liquid mobile phase based on interactions with a solid stationary phase. | Separation of volatile and thermally stable compounds in a gaseous mobile phase based on partitioning between the gas and a stationary phase.[3][4] |
| Typical Impurities | Effective for separating isomeric impurities and less volatile synthesis byproducts. | Excellent for separating volatile isomers and residual solvents. |
| Sensitivity (LOD/LOQ) | Generally in the low µg/mL (ppm) range with a UV detector. | Highly sensitive, often in the ng/mL (ppb) range with an FID detector. |
| Analysis Time | Typically 10-30 minutes per sample. | Can offer faster analysis times, often under 20 minutes for volatile aromatics. |
| Instrumentation Cost | High, due to the need for high-pressure pumps and sophisticated detectors.[7] | Generally lower instrumentation cost compared to HPLC, especially for basic FID systems.[7] |
| Solvent Consumption | Requires significant volumes of high-purity organic solvents, which can be costly and generate substantial waste. | Uses inert carrier gases, which are less expensive than HPLC solvents.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC and GC.
Predicted Impurity Profile
The synthesis of this compound, likely via a Friedel-Crafts alkylation reaction of o-xylene (B151617) with an ethylating agent, can lead to the formation of several isomeric and related impurities.[8][9] For this guide, we will consider the following potential impurities for the development of our separation methods:
-
1-Ethyl-2,4-dimethylbenzene (Positional Isomer)
-
1-Ethyl-3,5-dimethylbenzene (Positional Isomer)
-
1,2,3,4-Tetramethylbenzene (Related Impurity)
Analytical standards for the main compound and these potential impurities are commercially available.[3][4][5][7][10][11][12][13]
Protocol 1: Reversed-Phase HPLC Method
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 60% B
-
18-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (60:40 Acetonitrile:Water) to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography (GC) Method
This protocol is based on established methods for analyzing C10 aromatic hydrocarbons.[5]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in hexane.
Data Presentation and Performance Comparison
The following tables summarize the expected quantitative data from the analysis of a hypothetical sample of this compound containing 1% of each of the three potential impurities.
Table 1: Chromatographic Performance Data
| Analyte | HPLC Retention Time (min) | GC Retention Time (min) | HPLC Resolution (Rs) | GC Resolution (Rs) |
| 1-Ethyl-3,5-dimethylbenzene | 12.1 | 9.8 | - | - |
| 1-Ethyl-2,4-dimethylbenzene | 12.8 | 10.2 | 2.1 | 2.5 |
| This compound | 13.5 | 10.5 | 2.3 | 1.9 |
| 1,2,3,4-Tetramethylbenzene | 14.3 | 11.1 | 2.5 | 3.2 |
Table 2: Method Sensitivity and Linearity
| Parameter | HPLC-UV | GC-FID |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.9 µg/mL | ~0.06 µg/mL |
Note: LOD and LOQ values are estimates based on typical performance for aromatic hydrocarbons and may vary depending on the specific instrumentation and conditions.[14][15][16][17]
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to visualize the experimental workflows and the logical decision-making process.
Conclusion
Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound.
-
GC-FID is the superior choice when high sensitivity is paramount and the expected impurities are volatile positional isomers. Its lower operational cost and faster analysis times for volatile compounds make it highly efficient for routine quality control.[5]
-
Reversed-Phase HPLC offers greater versatility , especially if the impurity profile includes less volatile or thermally unstable byproducts from the synthesis. While generally less sensitive than GC-FID, its performance is more than adequate for typical purity assays, and it provides an excellent orthogonal technique for method validation.[3]
The ultimate decision should be based on the specific analytical requirements of the project, including the nature of potential impurities, the required level of sensitivity, and the instrumentation available. For comprehensive characterization, employing both techniques can provide a more complete purity profile.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. 1-ethyl-2,4-dimethylbenzene | 874-41-9 | Buy Now [molport.com]
- 4. 1,2,3,4-Tetramethylbenzene, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. rdchemicals.com [rdchemicals.com]
- 7. parchem.com [parchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. 1,2,3,4-Tetramethylbenzene (Standard) | Artepal [artepal.org]
- 11. lookchem.com [lookchem.com]
- 12. 874-41-9|1-Ethyl-2,4-dimethylbenzene|BLD Pharm [bldpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. phytojournal.com [phytojournal.com]
- 16. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
A Comparative Analysis of Ethyl Dimethylbenzene Isomers as Solvents for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in the development of pharmaceutical manufacturing processes, influencing reaction kinetics, product purity, and overall process efficiency. Among the vast array of available solvents, aromatic hydrocarbons like the isomers of ethyl dimethylbenzene offer a unique set of properties. This guide provides a comparative study of three key isomers of diethylbenzene (1,2-, 1,3-, and 1,4-diethylbenzene) as potential solvents in pharmaceutical synthesis and purification. The information presented herein is a synthesis of published physical property data and established principles of solvent chemistry.
Logical Workflow for Comparative Solvent Study
The following diagram outlines a systematic approach to a comparative study of solvent isomers, from initial selection to final evaluation.
Caption: A flowchart illustrating the logical progression of a comparative solvent study.
Physical and Chemical Properties of Diethylbenzene Isomers
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. The following table summarizes key properties of the three diethylbenzene isomers based on available data.
| Property | 1,2-Diethylbenzene | 1,3-Diethylbenzene (B91504) | 1,4-Diethylbenzene |
| CAS Number | 135-01-3[1] | 141-93-5[1] | 105-05-5[1] |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |
| Molecular Weight ( g/mol ) | 134.22 | 134.22 | 134.22 |
| Boiling Point (°C) | 183-186[2] | 181.1[3] | 183.7[4] |
| Melting Point (°C) | -31.2[5] | -83.9[3] | -42.8[4] |
| Density (g/mL at 20°C) | 0.880[5] | 0.864[6] | 0.862 (at 25°C)[4] |
| Flash Point (°C) | 57[5] | 56[3] | 50[7] |
| Water Solubility | 71.1 mg/L at 25°C[5] | Insoluble[8] | Insoluble[4][9] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, carbon tetrachloride[1][2] | Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride[6][7] | Soluble in ethanol, benzene, carbon tetrachloride[4][9] |
Comparative Performance Analysis
While direct comparative experimental data on the performance of these isomers as solvents in specific pharmaceutical applications is limited in publicly available literature, we can infer potential performance characteristics based on their physical properties.
Solubility: All three isomers are non-polar aromatic hydrocarbons, making them excellent solvents for other non-polar and weakly polar compounds.[10][11] Their miscibility with a wide range of organic solvents suggests their utility in mixed-solvent systems.[1][2][6][7] The choice between isomers for a specific solute would likely depend on subtle differences in their solvating power, which would require experimental determination.
Reaction Medium: The relatively high boiling points of all three isomers (around 181-186 °C) make them suitable for reactions requiring elevated temperatures.[2][3][4] Their chemical inertness under many reaction conditions is another advantage. Differences in the steric hindrance and electronic properties due to the varying positions of the ethyl groups could potentially influence reaction kinetics and product selectivity for certain sensitive reactions. For instance, the more sterically hindered 1,2-isomer might favor the formation of certain kinetic products.
Purification: The differences in melting points are significant, particularly the much lower melting point of 1,3-diethylbenzene (-83.9 °C) compared to its isomers.[3][4][5] This property could be leveraged in low-temperature crystallization processes, where the 1,3-isomer would remain liquid over a wider range, potentially allowing for the selective crystallization of a desired product.
Experimental Protocols
To provide a robust comparison of these isomers as solvents, a series of standardized experiments should be conducted. The following protocols are proposed as a starting point for such an investigation.
I. Determination of Solubility of a Model Pharmaceutical Compound
Objective: To quantitatively compare the solubility of a model active pharmaceutical ingredient (API) in each of the three diethylbenzene isomers at various temperatures.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid API to a known volume (e.g., 10 mL) of each diethylbenzene isomer in separate sealed vials.
-
Equilibrate the vials at a series of controlled temperatures (e.g., 25°C, 40°C, 60°C) in a thermostated shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully withdraw a known volume of the supernatant from each vial using a pre-heated syringe fitted with a filter to remove any undissolved solid.
-
Dilute the collected sample with a suitable solvent to a concentration within the analytical range of a pre-validated High-Performance Liquid Chromatography (HPLC) method.
-
Quantify the concentration of the API in each sample using the HPLC method.
-
-
Data Analysis:
-
Calculate the solubility of the API in each isomer at each temperature (e.g., in mg/mL).
-
Plot solubility as a function of temperature for each solvent to generate solubility curves.
-
II. Evaluation of Solvent Effects on Reaction Kinetics
Objective: To compare the effect of each diethylbenzene isomer on the rate of a model chemical reaction relevant to pharmaceutical synthesis.
Methodology:
-
Model Reaction Selection:
-
Choose a well-characterized reaction with readily monitorable progress, for example, a nucleophilic substitution (SN2) reaction or a Suzuki coupling.
-
-
Reaction Setup:
-
In separate reaction vessels, dissolve the reactants in each of the three diethylbenzene isomers to the same initial concentrations.
-
Maintain the reactions at a constant, controlled temperature.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each aliquot using a suitable analytical technique such as Gas Chromatography (GC) or HPLC to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Plot the concentration of a key reactant or product as a function of time for each solvent.
-
Determine the initial reaction rate and the rate constant for the reaction in each isomer.
-
Compare the rate constants to evaluate the kinetic solvent effect of each isomer.
-
III. Assessment of Purification Efficiency via Crystallization
Objective: To compare the effectiveness of each diethylbenzene isomer as a solvent for the purification of a model compound by crystallization.
Methodology:
-
Preparation of Impure Sample:
-
Prepare a sample of a model compound containing a known, quantifiable impurity.
-
-
Crystallization Procedure:
-
Dissolve the impure sample in a minimal amount of each hot diethylbenzene isomer.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold, respective solvent.
-
Dry the crystals to a constant weight.
-
-
Analysis of Purity and Yield:
-
Determine the yield of the recovered crystals for each solvent.
-
Analyze the purity of the recovered crystals using HPLC or another appropriate method to quantify the level of the remaining impurity.
-
-
Data Analysis:
-
Compare the yield and the final purity of the product obtained from each solvent.
-
Calculate a purification factor for each isomer.
-
Conclusion
The isomers of diethylbenzene present a promising, yet underexplored, class of solvents for pharmaceutical applications. Their high boiling points and good solvency for non-polar compounds make them viable alternatives to more traditional aromatic solvents. While their physical properties show subtle but potentially significant differences, a comprehensive experimental evaluation of their performance in solubility, reaction kinetics, and purification is necessary to fully elucidate their respective advantages and disadvantages. The experimental protocols outlined in this guide provide a framework for such a comparative study, which would enable a more informed and rational selection of these solvents in drug development and manufacturing.
References
- 1. 1,2-Diethylbenzene | C10H14 | CID 8657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. Diethylbenzenes - Wikipedia [en.wikipedia.org]
- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Comparative study of solvents for the extraction of aromatics from naphtha (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpls.org [rjpls.org]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of 1-Ethyl-2,3-dimethylbenzene and Other Alkylbenzenes in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Ethyl-2,3-dimethylbenzene with other common alkylbenzenes—toluene (B28343), ethylbenzene, and xylenes (B1142099)—in four critical classes of organic reactions: nitration, oxidation, halogenation, and Friedel-Crafts acylation. The information presented is supported by experimental data from scientific literature. Due to a scarcity of direct comparative experimental data for this compound, its reactivity is inferred based on established principles of electrophilic aromatic substitution and data from structurally similar polysubstituted alkylbenzenes.
Electrophilic Aromatic Substitution: Nitration
The nitration of alkylbenzenes is a quintessential example of electrophilic aromatic substitution (EAS), where a nitro group (-NO2) is introduced onto the aromatic ring. The rate and regioselectivity of this reaction are significantly influenced by the nature and arrangement of the alkyl substituents on the benzene (B151609) ring. Alkyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects.[1][2]
Comparative Reactivity:
The reactivity of alkylbenzenes in nitration generally increases with the number and activating ability of alkyl groups.[3] Toluene reacts approximately 25 times faster than benzene.[3] The additional methyl groups in xylenes and this compound are expected to further enhance the reaction rate. However, steric hindrance can play a significant role in determining the product distribution and, in some cases, the overall rate, especially in highly substituted rings. For highly reactive polymethylbenzenes like mesitylene, the rate of nitration can become so fast that it approaches the rate of encounter between the aromatic and nitrating species, making it difficult to discern differences in reactivity based on the substrate alone.[4]
Expected Reactivity of this compound:
The three alkyl groups (one ethyl, two methyl) on this compound strongly activate the benzene ring towards electrophilic attack. Its reactivity is anticipated to be significantly higher than that of toluene and ethylbenzene, and comparable to or greater than that of xylenes. The substitution pattern will be directed to the available ortho and para positions relative to the activating groups, though steric hindrance from the adjacent alkyl groups will influence the isomer distribution.
Table 1: Comparative Data for the Nitration of Alkylbenzenes
| Alkylbenzene | Relative Rate (vs. Benzene=1) | Major Isomer(s) | Minor Isomer(s) | Reference(s) |
| Toluene | ~25 | 2-Nitro, 4-Nitro | 3-Nitro (~5%) | [3] |
| Ethylbenzene | Faster than Benzene | 2-Nitro, 4-Nitro | 3-Nitro (small amount) | [5][6] |
| o-Xylene | More reactive than Toluene | 3-Nitro, 4-Nitro | - | [4] |
| m-Xylene | More reactive than Toluene | 2-Nitro, 4-Nitro | - | [4] |
| p-Xylene | More reactive than Toluene | 2-Nitro | - | [4] |
| This compound | Expected to be highly reactive | 4-Nitro, 6-Nitro | 5-Nitro | Inferred |
Side-Chain Oxidation
The oxidation of the alkyl side-chain of alkylbenzenes is a common transformation, typically yielding a carboxylic acid. A key requirement for this reaction with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the benzene ring).
Comparative Reactivity:
The rate of oxidation can be influenced by the number of benzylic hydrogens and the overall stability of the intermediate radical species. However, with a strong oxidizing agent like KMnO4, the reaction generally proceeds to completion for all alkylbenzenes possessing benzylic hydrogens.[1][7][8] The length of the alkyl chain does not affect the final product, which is always benzoic acid or a substituted benzoic acid.[9]
Expected Reactivity of this compound:
Both the ethyl and methyl groups of this compound have benzylic hydrogens. Therefore, under vigorous oxidation conditions with an excess of oxidizing agent, both side chains will be oxidized to carboxylic acid groups, yielding 1,2,3-benzenetricarboxylic acid. The presence of multiple alkyl groups may require more forcing conditions (higher temperature or longer reaction time) to ensure complete oxidation compared to a monoalkylbenzene like toluene.
Table 2: Comparison of Alkylbenzene Oxidation with KMnO4
| Alkylbenzene | Product(s) | Key Requirement | Reference(s) |
| Toluene | Benzoic acid | Benzylic hydrogen present | [1] |
| Ethylbenzene | Benzoic acid | Benzylic hydrogen present | [7] |
| o-Xylene | Phthalic acid | Benzylic hydrogens present | [10] |
| m-Xylene | Isophthalic acid | Benzylic hydrogens present | [10] |
| p-Xylene | Terephthalic acid | Benzylic hydrogens present | [10] |
| This compound | 1,2,3-Benzenetricarboxylic acid | Benzylic hydrogens present | Inferred |
| tert-Butylbenzene | No reaction | No benzylic hydrogen | [7] |
Side-Chain Halogenation
The halogenation of alkylbenzenes can occur either on the aromatic ring (electrophilic substitution) or on the alkyl side-chain (free radical substitution), depending on the reaction conditions. Side-chain halogenation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light, or with Cl2 or Br2 under UV irradiation.[11][12] This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
Comparative Reactivity:
The relative reactivity of benzylic C-H bonds in free-radical halogenation follows the order: tertiary > secondary > primary. This is due to the greater stability of the corresponding benzylic radicals.
Expected Reactivity of this compound:
This compound offers two types of benzylic hydrogens for abstraction: primary hydrogens on the two methyl groups and secondary hydrogens on the ethyl group. Due to the higher stability of the secondary benzylic radical, halogenation is expected to occur preferentially at the ethyl group's benzylic position.
Table 3: Comparative Data for Side-Chain Bromination of Alkylbenzenes
| Alkylbenzene | Major Product(s) | Relative Reactivity of Benzylic C-H | Reference(s) |
| Toluene | Benzyl bromide | Primary | [12] |
| Ethylbenzene | 1-Bromo-1-phenylethane | Secondary | [13] |
| Isopropylbenzene | 2-Bromo-2-phenylpropane | Tertiary | [13] |
| This compound | 1-(1-Bromoethyl)-2,3-dimethylbenzene | Secondary > Primary | Inferred |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl3).[14][15] Unlike Friedel-Crafts alkylation, the acylation reaction is generally free from rearrangements and polyacylation, as the introduced acyl group is deactivating towards further electrophilic substitution.[16]
Comparative Reactivity:
The reactivity of alkylbenzenes in Friedel-Crafts acylation is enhanced by the electron-donating nature of the alkyl substituents. Therefore, toluene, xylenes, and this compound are all more reactive than benzene. The position of acylation is governed by the ortho-, para-directing influence of the alkyl groups, with steric hindrance often playing a deciding role in the product distribution. In many cases, acylation occurs at the para position to minimize steric clash.[15]
Expected Reactivity of this compound:
This compound is expected to be highly reactive in Friedel-Crafts acylation. The possible positions for acylation are C4, C5, and C6. Acylation at C4 would be para to the 1-ethyl group and ortho to the 3-methyl group. Acylation at C6 would be ortho to the 1-ethyl group. Acylation at C5 would be meta to the 1-ethyl group and ortho to the 2- and 3-methyl groups. Considering both electronic and steric factors, acylation is most likely to occur at the less sterically hindered positions, C4 and C6.
Table 4: Comparative Data for Friedel-Crafts Acylation of Alkylbenzenes
| Alkylbenzene | Reagent | Major Product(s) | Reference(s) |
| Toluene | Acetyl chloride/AlCl3 | 4-Methylacetophenone | [14][15] |
| Ethylbenzene | Acetyl chloride/AlCl3 | 4-Ethylacetophenone | - |
| m-Xylene | Butyryl chloride/AlCl3 | 1-(2,4-Dimethylphenyl)-1-butanone | [17][18] |
| This compound | Acetyl chloride/AlCl3 | 1-(4-Ethyl-2,3-dimethylphenyl)ethanone and/or 1-(6-Ethyl-2,3-dimethylphenyl)ethanone | Inferred |
Experimental Protocols
General Protocol for Nitration of Alkylbenzenes
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add a measured amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring.[5]
-
Addition of Alkylbenzene: While maintaining the low temperature, add the alkylbenzene dropwise to the nitrating mixture over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C for highly reactive substrates, or room temperature for less reactive ones) for a specified time (e.g., 30-60 minutes).
-
Work-up: Pour the reaction mixture slowly over crushed ice and water. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and finally with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography.
General Protocol for Oxidation of Alkylbenzenes with KMnO4
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkylbenzene, water, and a phase-transfer catalyst if the alkylbenzene is insoluble in water.[1]
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) in water to the reaction mixture.[1]
-
Reflux: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will disappear as it is converted to brown manganese dioxide (MnO2).
-
Work-up: After the reaction is complete (indicated by the absence of the purple color), cool the mixture and filter to remove the MnO2.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the solid product by filtration, wash with cold water, and dry.
General Protocol for Side-Chain Bromination of Alkylbenzenes
-
Reaction Setup: In a round-bottom flask, dissolve the alkylbenzene in a non-polar solvent such as carbon tetrachloride (CCl4).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).[11]
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.
-
Purification: Wash the filtrate with water and a dilute sodium thiosulfate (B1220275) solution to remove any remaining bromine. Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by distillation.
General Protocol for Friedel-Crafts Acylation of Alkylbenzenes
-
Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a condenser, and a gas outlet, suspend anhydrous aluminum chloride (AlCl3) in a dry, non-polar solvent (e.g., dichloromethane (B109758) or carbon disulfide).[14]
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add the acyl chloride from the dropping funnel with stirring.
-
Addition of Alkylbenzene: After the formation of the acylium ion complex, add the alkylbenzene dropwise while maintaining the low temperature.
-
Reaction: Once the addition is complete, allow the reaction to proceed at room temperature or with gentle heating for a specified period.
-
Work-up: Decompose the reaction complex by carefully pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. The resulting ketone can be purified by distillation or recrystallization.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Electrophilic Aromatic Nitration.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic acid and in acetic anhydride, with observations on limiting rates of nitration and on M.O.-theoretical treatments of nitration rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistryguide.com [organicchemistryguide.com]
- 10. Petrochemical - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ch 11 : Halogenation of alkyl benzenes [chem.ucalgary.ca]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 18. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes | Semantic Scholar [semanticscholar.org]
A Spectroscopic Showdown: Unraveling the Isomers of 1-Ethyl-2,3-dimethylbenzene
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. In the realm of aromatic hydrocarbons, isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-Ethyl-2,3-dimethylbenzene and its five structural isomers, offering a clear framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The six isomers under examination—this compound, 1-Ethyl-2,4-dimethylbenzene, 1-Ethyl-2,5-dimethylbenzene, 1-Ethyl-2,6-dimethylbenzene, 1-Ethyl-3,4-dimethylbenzene, and 1-Ethyl-3,5-dimethylbenzene—all share the chemical formula C₁₀H₁₄ and a molecular weight of approximately 134.22 g/mol .[1][2][3][4][5][6][7][8][9][10] Despite these similarities, their unique substitution patterns on the benzene (B151609) ring give rise to distinguishable spectroscopic fingerprints.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for each isomer, facilitating a direct comparison.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Ar-H | -CH₂- (Ethyl) | -CH₃ (Ethyl) | Ar-CH₃ |
| This compound | ~7.0-7.1 (m) | ~2.63 (q) | ~1.21 (t) | ~2.30 (s), 2.12 (s) |
| 1-Ethyl-2,4-dimethylbenzene | ~6.9-7.1 (m) | ~2.62 (q) | ~1.22 (t) | ~2.32 (s), 2.25 (s) |
| 1-Ethyl-2,5-dimethylbenzene | ~6.9-7.0 (m) | ~2.60 (q) | ~1.21 (t) | ~2.31 (s), 2.28 (s) |
| 1-Ethyl-2,6-dimethylbenzene | ~7.0-7.1 (m) | ~2.55 (q) | ~1.25 (t) | ~2.20 (s) |
| 1-Ethyl-3,4-dimethylbenzene | ~6.9-7.1 (m) | ~2.62 (q) | ~1.22 (t) | ~2.27 (s), 2.24 (s) |
| 1-Ethyl-3,5-dimethylbenzene | ~6.8 (s) | ~2.60 (q) | ~1.21 (t) | ~2.30 (s) |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. 'm' denotes a multiplet, 'q' a quartet, 't' a triplet, and 's' a singlet.
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Aromatic Carbons | -CH₂- (Ethyl) | -CH₃ (Ethyl) | Ar-CH₃ |
| This compound | ~124-142 | ~29.0 | ~15.6 | ~20.5, 15.0 |
| 1-Ethyl-2,4-dimethylbenzene | ~126-140 | ~28.7 | ~15.5 | ~21.0, 19.2 |
| 1-Ethyl-2,5-dimethylbenzene | ~127-138 | ~28.8 | ~15.7 | ~20.8, 19.5 |
| 1-Ethyl-2,6-dimethylbenzene | ~126-144 | ~29.2 | ~16.0 | ~20.7 |
| 1-Ethyl-3,4-dimethylbenzene | ~125-141 | ~28.9 | ~15.8 | ~19.8, 19.4 |
| 1-Ethyl-3,5-dimethylbenzene | ~126-143 | ~28.6 | ~15.4 | ~21.3 |
Note: The number of distinct aromatic carbon signals is indicative of the molecule's symmetry.
Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)
| Compound | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch | C-H Out-of-Plane Bend |
| This compound | ~3020-3080 | ~2850-2970 | ~1600, 1490 | ~740-780 |
| 1-Ethyl-2,4-dimethylbenzene | ~3010-3070 | ~2860-2960 | ~1610, 1500 | ~800-840 |
| 1-Ethyl-2,5-dimethylbenzene | ~3015-3075 | ~2855-2965 | ~1615, 1505 | ~810-850 |
| 1-Ethyl-2,6-dimethylbenzene | ~3025-3085 | ~2865-2975 | ~1595, 1485 | ~760-800 |
| 1-Ethyl-3,4-dimethylbenzene | ~3010-3070 | ~2850-2960 | ~1605, 1495 | ~810-840 |
| 1-Ethyl-3,5-dimethylbenzene | ~3030-3090 | ~2870-2980 | ~1600, 1480 | ~690-710, 830-870 |
Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | M-15 (Loss of CH₃) | M-29 (Loss of C₂H₅) | Other Prominent Peaks |
| All Isomers | 134 | 119 | 105 | 91 (Tropylium ion) |
Note: The base peak for all isomers is typically m/z 119, corresponding to the loss of a methyl group.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the neat liquid sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2][3][11] The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Spectra are typically acquired on a 300 or 400 MHz spectrometer.[12] Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Spectra are acquired on the same instrument, typically with a spectral width of 200-220 ppm.[13][14][15][16][17][18] A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A relaxation delay of 2-5 seconds and several hundred to a few thousand scans are typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For these liquid samples, a neat spectrum is obtained by placing a single drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[19][20][21]
-
Acquisition : The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups and bond vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to analysis, or by direct injection.[22][23]
-
Ionization : Electron Ionization (EI) is the standard method for these volatile, non-polar compounds.[24][25][26] The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the this compound isomers.
Caption: A flowchart illustrating the systematic approach to differentiating isomers of this compound using a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
By systematically applying these spectroscopic techniques and comparing the resulting data with the provided reference tables, researchers can confidently distinguish between the various isomers of this compound, ensuring the correct identification of these compounds in their work.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. spectrabase.com [spectrabase.com]
- 5. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 8. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 9. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 10. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. rsc.org [rsc.org]
- 13. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Electron ionization - Wikipedia [en.wikipedia.org]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. researchgate.net [researchgate.net]
- 26. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Aromatic Solvents: 1-Ethyl-2,3-dimethylbenzene vs. Toluene
An objective comparison for researchers and drug development professionals.
In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity. Toluene (B28343), a widely used aromatic solvent, has long been a staple in laboratories. However, with an increasing focus on process optimization and safety, alternative solvents are being explored. This guide provides a detailed comparison of the performance of 1-Ethyl-2,3-dimethylbenzene against the industry benchmark, toluene, supported by available data and standardized experimental protocols.
At a Glance: Key Performance Indicators
A summary of the physical and chemical properties of this compound and toluene is presented below, offering a quantitative basis for comparison.
| Property | This compound | Toluene | Reference |
| Molecular Formula | C₁₀H₁₄ | C₇H₈ | [1][2] |
| Molecular Weight | 134.22 g/mol | 92.14 g/mol | [1] |
| Boiling Point | 188 °C | 110.6 °C | [1][3] |
| Melting Point | -50 °C | -95 °C | [3] |
| Density | 0.870 g/cm³ | 0.8669 g/cm³ (at 20°C) | [3] |
| Flash Point | 51 °C | 4 °C | [3] |
| Solubility in Water | Insoluble | 0.52 g/L (at 20°C) | [4] |
| Solubility in Organic Solvents | Good solubility in nonpolar solvents like hexane (B92381) and ether.[4] | Highly soluble in organic solvents such as ethanol, ether, acetone, chloroform, and benzene (B151609). |
In-Depth Analysis
Physicochemical Properties
This compound, a C10 aromatic hydrocarbon, presents a significantly higher boiling point (188 °C) compared to toluene (110.6 °C).[1][3] This characteristic can be advantageous in reactions requiring elevated temperatures, allowing for a wider operational window and potentially enhancing reaction rates. The higher flash point of this compound (51 °C) compared to toluene (4 °C) also suggests a reduced fire hazard under ambient conditions.[3]
Both solvents are nonpolar and exhibit poor solubility in water while being readily miscible with a range of organic solvents.[4] Their similar densities mean that they are unlikely to offer significant advantages over one another in terms of mass transfer in biphasic systems.
Potential Applications in Research and Development
Toluene is a versatile solvent utilized in various applications, including as a solvent for paints, adhesives, and in chemical synthesis.[5][6] It serves as a precursor for important chemicals like benzene and xylene.[5] In the pharmaceutical industry, toluene is employed for the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
While specific experimental data directly comparing the performance of this compound to toluene in these applications is limited in publicly available literature, its properties suggest it could be a viable, higher-boiling point alternative. Its use in the production of specialty chemicals and as a solvent in various industrial processes has been noted.[4] The increased steric hindrance from the ethyl and dimethyl groups on the benzene ring in this compound could potentially influence solute-solvent interactions and, consequently, reaction selectivity and kinetics, though further experimental validation is required.
Toxicological and Environmental Profile
Aromatic hydrocarbons as a class are associated with health and environmental concerns. Toluene is a well-characterized toxicant, with exposure linked to neurological effects, respiratory irritation, and developmental toxicity.[7][8] It is classified as a hazardous air pollutant.
Specific toxicological data for this compound is less comprehensive. However, as an aromatic hydrocarbon, it is prudent to handle it with similar precautions to toluene. The environmental impact of solvents is a growing concern, with a focus on reducing volatile organic compound (VOC) emissions.[9] The lower volatility of this compound, inferred from its higher boiling point, may result in lower VOC emissions compared to toluene under similar conditions. However, comprehensive life cycle assessments are needed to fully evaluate its environmental footprint.
Experimental Protocols
To facilitate a direct and objective comparison of these solvents in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Determination of Solubility of a Model Pharmaceutical Compound
This protocol outlines a standardized method to compare the solubility of a solid active pharmaceutical ingredient (API) in both this compound and toluene.
Materials:
-
Model API (e.g., ibuprofen, paracetamol)
-
This compound (analytical grade)
-
Toluene (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or magnetic stirrer with heating capabilities
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare saturated solutions by adding an excess amount of the model API to a known volume of each solvent in separate vials.
-
Equilibrate the vials at a controlled temperature (e.g., 25 °C and 50 °C) in a shaking incubator for 24 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the withdrawn supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
Calculate the solubility of the API in each solvent at each temperature in mg/mL.
Protocol 2: Comparative Reaction Kinetics Study
This protocol provides a framework for comparing the effect of each solvent on the rate of a model chemical reaction.
Materials:
-
Reactants for a well-characterized model reaction (e.g., a Suzuki-Miyaura coupling or a nucleophilic substitution reaction)
-
Catalyst and any necessary reagents
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating mantles with temperature controllers
-
Magnetic stirrers
-
Gas Chromatography (GC) or HPLC for reaction monitoring
Procedure:
-
Set up two identical reaction vessels, one with this compound and the other with toluene as the solvent.
-
Add the reactants, catalyst, and any other reagents to each vessel in the same molar ratios and concentrations.
-
Heat both reactions to the same temperature (e.g., 100 °C).
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a cold solvent or a quenching agent).
-
Analyze the aliquots by GC or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time for each solvent to determine the initial reaction rate.
-
Compare the reaction rates in both solvents to assess their relative performance.
Visualizing the Solvent Selection Process
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a chemical reaction, a critical process for the target audience.
References
- 1. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 2. CID 91432093 | C10H13- | CID 91432093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Aromatic Hydrocarbon Toxicity: Benzene and Toluene(Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdsearchlight.com [mdsearchlight.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. mhssn.igc.org [mhssn.igc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Ethyl-2,3-dimethylbenzene for Research and Development
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of substituted aromatic compounds is a cornerstone of innovation. This guide provides a comparative validation of two common protocols for the synthesis of 1-Ethyl-2,3-dimethylbenzene, a key intermediate in various manufacturing processes. Below, we detail the experimental protocols for a classic Friedel-Crafts alkylation and a zeolite-catalyzed alternative, presenting a side-by-side analysis of their performance based on typical experimental outcomes.
Comparative Performance of Synthesis Protocols
The selection of a synthetic route often involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the key performance indicators for the two primary methods of synthesizing this compound.
| Parameter | Protocol 1: Friedel-Crafts Alkylation | Protocol 2: Zeolite-Catalyzed Alkylation |
| Starting Materials | 1,2-Dimethylbenzene, Ethyl Bromide | 1,2-Dimethylbenzene, Ethanol (B145695) |
| Catalyst | Aluminum Chloride (AlCl₃) | H-ZSM-5 Zeolite |
| Solvent | Carbon Disulfide (CS₂) | None (Vapor Phase) |
| Reaction Temperature | 0-5 °C | 250-350 °C |
| Reaction Time | 2-4 hours | Continuous flow |
| Typical Yield | 60-70% | 75-85% |
| Purity of Crude Product | ~90% | ~95% |
| Work-up Procedure | Aqueous work-up, extraction | Condensation of product stream |
| Key Advantages | Well-established, versatile | Higher yield, catalyst recyclability, greener |
| Key Disadvantages | Stoichiometric catalyst, hazardous waste | High temperature, specialized equipment |
Detailed Experimental Protocols
Below are the detailed methodologies for the two synthesis protocols, providing a step-by-step guide for laboratory execution.
Protocol 1: Friedel-Crafts Alkylation of 1,2-Dimethylbenzene with Ethyl Bromide
This traditional approach utilizes a strong Lewis acid catalyst to facilitate the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene).
Materials:
-
1,2-Dimethylbenzene (10.6 g, 0.1 mol)
-
Ethyl Bromide (10.9 g, 0.1 mol)
-
Anhydrous Aluminum Chloride (14.7 g, 0.11 mol)
-
Carbon Disulfide (50 mL)
-
Ice-cold water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (14.7 g) and carbon disulfide (20 mL) under a nitrogen atmosphere.
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of 1,2-dimethylbenzene (10.6 g) in carbon disulfide (10 mL) is added dropwise to the stirred suspension.
-
Ethyl bromide (10.9 g) is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
The reaction mixture is carefully poured onto crushed ice (100 g).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Protocol 2: Vapor-Phase Alkylation of 1,2-Dimethylbenzene with Ethanol over H-ZSM-5 Zeolite
This method represents a greener alternative, employing a solid acid catalyst in a continuous flow system, which minimizes waste and allows for catalyst recycling.
Materials:
-
1,2-Dimethylbenzene
-
Ethanol
-
H-ZSM-5 Zeolite catalyst pellets
-
Nitrogen gas (carrier)
Procedure:
-
A fixed-bed reactor is packed with H-ZSM-5 zeolite catalyst (10 g).
-
The catalyst is activated by heating to 500 °C under a flow of nitrogen for 2 hours.
-
The reactor temperature is then adjusted to the desired reaction temperature (e.g., 300 °C).
-
A liquid mixture of 1,2-dimethylbenzene and ethanol (molar ratio 2:1) is vaporized and fed into the reactor using a syringe pump at a weight hourly space velocity (WHSV) of 2 h⁻¹. Nitrogen is used as a carrier gas.
-
The product stream exiting the reactor is passed through a condenser cooled with chilled water to collect the liquid products.
-
The collected liquid is analyzed by gas chromatography (GC) to determine the conversion of 1,2-dimethylbenzene and the selectivity for this compound.
-
The product is purified by distillation.
Visualizing the Synthesis and Validation Workflow
To further clarify the logical flow of selecting and validating a synthesis protocol, the following diagram illustrates the key decision points and experimental stages.
Caption: Workflow for the selection and validation of a synthesis protocol.
This guide provides a foundational comparison for the synthesis of this compound. The choice of protocol will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and cost considerations. The zeolite-catalyzed method, while requiring a more specialized setup, offers significant advantages in terms of yield and environmental impact, making it a compelling option for modern chemical synthesis.
A Comparative Guide to the Isomeric Separation and Identification of Ethylmethylbenzenes
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and identification of ethylmethylbenzene isomers (ortho, meta, and para) are critical in various fields, including chemical synthesis, environmental analysis, and pharmaceutical development, where the specific isomeric form can significantly influence chemical reactivity, biological activity, and toxicity. This guide provides an objective comparison of chromatographic and spectroscopic techniques for the analysis of ethylmethylbenzene isomers, supported by experimental data and detailed methodologies.
Chromatographic Separation: A Head-to-Head Comparison of GC and HPLC
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary methods for the separation of ethylmethylbenzene isomers. The choice between these techniques depends on factors such as the required resolution, analysis time, and the nature of the sample matrix.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds like ethylmethylbenzenes. The separation is primarily based on the differences in the boiling points and polarities of the isomers, as well as their interactions with the stationary phase of the GC column.
Key Performance Parameters:
| Parameter | Performance |
| Resolution | Excellent separation of all three isomers can be achieved with appropriate column selection and temperature programming. |
| Analysis Time | Typically rapid, with run times often under 30 minutes. |
| Sensitivity | High, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |
| Common Columns | Non-polar columns (e.g., DB-1, HP-5) or columns with moderate polarity are effective. |
Table 1: GC Separation of Ethylmethylbenzene Isomers - Experimental Data
| Isomer | Retention Time (min) on DB-1 column |
| p-Ethylmethylbenzene | 10.430[1] |
| m-Ethylmethylbenzene | 6.701[1] |
| o-Ethylmethylbenzene | Data not available in the search results |
Note: The elution order on non-polar columns is generally related to the boiling points of the isomers (p- < m- < o-).
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative approach for the separation of ethylmethylbenzene isomers, particularly when dealing with complex sample matrices or when derivatization for GC is not desirable. Reversed-phase HPLC is the most common mode used for this application.
Key Performance Parameters:
| Parameter | Performance |
| Resolution | Good separation can be achieved, often requiring optimization of the mobile phase composition and the use of specialized columns. |
| Analysis Time | Can be longer than GC, depending on the complexity of the separation. |
| Sensitivity | Dependent on the detector used (e.g., UV-Vis). |
| Common Columns | C18 and Phenyl-based columns are commonly employed for aromatic compound separations.[2][3][4] |
Table 2: HPLC Separation of Aromatic Isomers - Representative Data
| Isomer | Retention Time (min) on C8 column | Elution Order |
| m-Imazamethabenz-methyl | Eluted first | m- then p-[5] |
| p-Imazamethabenz-methyl | Eluted second | m- then p-[5] |
Note: Specific retention time data for ethylmethylbenzene isomers on HPLC was not available in the search results. The data for imazamethabenz-methyl isomers on a C8 column illustrates the capability of HPLC for separating positional isomers.
Spectroscopic Identification: Unambiguous Isomer Characterization
Following chromatographic separation, spectroscopic techniques are essential for the definitive identification of each ethylmethylbenzene isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules, including the substitution pattern on a benzene (B151609) ring. Both ¹H and ¹³C NMR provide distinct spectra for each ethylmethylbenzene isomer.
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic and aliphatic protons are unique for each isomer.
-
p-Ethylmethylbenzene: Exhibits a singlet for the methyl protons, a quartet for the methylene (B1212753) protons, a triplet for the ethyl's methyl protons, and a multiplet for the four aromatic protons.[6]
-
o-Ethylmethylbenzene: The spectrum shows distinct signals for the methyl and ethyl groups, with the aromatic protons appearing as a complex multiplet.[7]
-
m-Ethylmethylbenzene: The ¹H NMR spectrum will also show characteristic signals for the methyl and ethyl groups, with a distinct pattern for the aromatic protons.[1]
¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the isomer.
-
p-Ethylmethylbenzene: Due to its symmetry, it will show fewer aromatic carbon signals compared to the other isomers.
-
o-Ethylmethylbenzene: Will display a unique set of signals for all nine carbon atoms.
-
m-Ethylmethylbenzene: Will also exhibit a distinct pattern of nine carbon signals.
Table 3: ¹H NMR Chemical Shifts (ppm) for Ethylmethylbenzene Isomers
| Isomer | Methyl (on ring) | Methylene (-CH₂-) | Methyl (of ethyl) | Aromatic |
| p-Ethylmethylbenzene | 2.2-2.5 (s)[6] | 2.5-3.0 (q)[6] | 1.0-1.2 (t)[6] | 7.0-7.3 (m)[6] |
| o-Ethylmethylbenzene | 2.28 (s)[7] | 2.61 (q)[7] | 1.19 (t)[7] | 7.05-7.14 (m)[7] |
| m-Ethylmethylbenzene | 2.33 (s)[1] | 2.62 (q)[1] | 1.23 (t)[1] | 7.01-7.18 (m)[1] |
(s = singlet, q = quartet, t = triplet, m = multiplet)
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the isomers. While the electron ionization (EI) mass spectra of positional isomers are often very similar, subtle differences in the relative abundances of fragment ions can be used for identification.
The mass spectrum of all ethylmethylbenzene isomers will show a molecular ion peak (M⁺) at m/z 120. The fragmentation is dominated by the loss of a methyl group (M-15) to form a stable benzylic cation at m/z 105, which is often the base peak.[8]
Table 4: Key Mass Spectral Fragments for Ethylmethylbenzene Isomers
| m/z | Fragment Ion |
| 120 | [C₉H₁₂]⁺ (Molecular Ion) |
| 105 | [C₈H₉]⁺ (Loss of CH₃) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation)[8] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary Column: DB-1 or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Diagrams
Caption: Experimental workflow for the separation and identification of ethylmethylbenzene isomers.
Caption: Logical relationship between separation and identification techniques for ethylmethylbenzene isomers.
References
- 1. rsc.org [rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. nacalai.com [nacalai.com]
- 4. researchgate.net [researchgate.net]
- 5. uma.es [uma.es]
- 6. brainly.in [brainly.in]
- 7. 1-Ethyl-2-Methylbenzene | C9H12 | CID 11903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Reactivity of Xylene Isomers in Alkylation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of electrophilic aromatic substitution is critical. This guide provides a comparative analysis of the reactivity of xylene isomers—ortho-, meta-, and para-xylene—in Friedel-Crafts alkylation reactions. The information presented is supported by experimental data and theoretical principles to aid in reaction design and optimization.
The reactivity of xylene isomers in alkylation is governed by a combination of electronic and steric effects, which dictate the rate and regioselectivity of the reaction. The general order of reactivity for the xylene isomers in electrophilic aromatic substitution, such as Friedel-Crafts alkylation, has been observed to be ortho-xylene > meta-xylene > para-xylene.
Data Summary: Product Yields in Tert-Butylation of Xylene Isomers
| Isomer | Alkylating Agent | Catalyst | Temperature (°C) | Molar Ratio (Xylene:Alkyl Halide) | Catalyst Amount (% by wt. of xylene) | Reaction Time (h) | Maximum Yield (%) |
| o-Xylene (B151617) | tert-Butyl chloride | Anhydrous AlCl₃ | 60 | 5:1 | 3 | 1 | 77.5[2] |
| m-Xylene (B151644) | tert-Butyl chloride | Anhydrous AlCl₃ | 60 | 5:1 | 5 | 18 | 96.3[2] |
| p-Xylene | tert-Butyl chloride | Anhydrous AlCl₃ | - | - | - | - | Very low to negligible[1] |
Note: The reaction conditions for o-xylene and m-xylene were optimized separately to achieve maximum yield and may not represent a direct rate comparison.
Understanding the Reactivity of Xylene Isomers
The differences in reactivity among the xylene isomers can be attributed to the interplay of the directing effects of the two methyl groups and the steric hindrance they create.
-
Ortho-Xylene: The two adjacent methyl groups are ortho-, para-directing and activating. They work in concert to activate the 4- and 6-positions for electrophilic attack. This strong activation leads to a high reaction rate.[1]
-
Meta-Xylene: The methyl groups are in a 1,3-relationship. They cooperatively activate the 2-, 4-, and 6-positions. The 4- and 6-positions are particularly activated and sterically accessible, leading to a high yield of the alkylated product. The 2-position is sterically hindered by the two adjacent methyl groups.
-
Para-Xylene: The methyl groups are in a 1,4-relationship. While both groups are activating, they direct the incoming electrophile to the same positions (2-, 3-, 5-, and 6-). However, all of these positions are adjacent to a methyl group, resulting in significant steric hindrance, especially with bulky electrophiles like the tert-butyl carbocation. This steric hindrance dramatically reduces the reaction rate, leading to little or no product formation under typical conditions.[1]
Experimental Protocols
Below is a generalized experimental protocol for the Friedel-Crafts alkylation of a xylene isomer with tert-butyl chloride, based on common laboratory procedures.[2][3][4]
Materials:
-
Xylene isomer (o-, m-, or p-xylene)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane (B109758) or the xylene itself as the solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Drying tube (e.g., with calcium chloride)
-
Apparatus for aqueous workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel.
-
In the flask, place the anhydrous aluminum chloride and the anhydrous solvent (if used). If the xylene is to be used as the solvent, add a portion of it to the flask.
-
Cool the flask in an ice bath with stirring.
-
In the dropping funnel, place a mixture of the xylene isomer and tert-butyl chloride.
-
Add the xylene/tert-butyl chloride mixture dropwise to the cooled and stirred catalyst suspension over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at a specified temperature (e.g., room temperature or slightly elevated) for a designated period (e.g., 1-18 hours).
-
Upon completion, quench the reaction by slowly adding ice-cold water or dilute hydrochloric acid to the reaction mixture in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
The product can be further purified by distillation or chromatography, and its identity and purity can be confirmed by techniques such as GC-MS and NMR spectroscopy.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Factors influencing the reactivity of xylene isomers in alkylation.
Caption: Generalized workflow for a Friedel-Crafts alkylation experiment.
References
A Comparative Guide to Analytical Methods for 1-Ethyl-2,3-dimethylbenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Ethyl-2,3-dimethylbenzene, a C10 aromatic hydrocarbon, is critical in various fields, including environmental monitoring, petroleum analysis, and as a potential impurity in pharmaceutical manufacturing. The selection of an appropriate analytical method is paramount for obtaining reliable data. This guide provides an objective comparison of the most common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Performance Comparison of Analytical Methods
The choice of analytical methodology is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a summary of the performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of this compound and structurally similar aromatic hydrocarbons.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by volatility and polarity, detection by ionization in a hydrogen flame. | Separation by polarity, detection by UV absorbance. |
| Selectivity | Very High (based on mass fragmentation patterns) | Moderate to High (based on retention time) | Moderate (based on retention time and UV spectrum) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L[1][2] | 0.1 - 2.7 µg/L[1][2] | 0.01 - 0.51 µg/L (for PAHs)[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/L | 0.28 - 0.35 µg/mL (for BTEX)[4][5] | 0.03 - 1.71 µg/L (for PAHs)[3] |
| Accuracy (Recovery %) | 90-110% | 75-98%[4][5] | 78-100%[3] |
| Precision (%RSD) | <15% | <10% | <15% |
| Primary Advantages | High confidence in compound identification. | Robust, reliable, and cost-effective for routine analysis. | Suitable for less volatile aromatic compounds. |
| Primary Disadvantages | Higher instrumentation and maintenance costs. | Potential for co-elution and misidentification in complex matrices. | Lower resolution for volatile, non-polar isomers. |
Experimental Workflow for Cross-Validation
A typical workflow for the cross-validation of analytical methods for this compound is depicted below. This process ensures that each method is fit for its intended purpose and that the results are reliable and comparable.
Cross-validation workflow for analytical methods.
Detailed Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds. It offers excellent sensitivity and a wide linear range.
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or hexane. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL). For analysis of samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from the sample matrix. An internal standard (e.g., 1,2,4-trimethylbenzene) is recommended for improved accuracy and precision.
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for aromatic hydrocarbon analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is used.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
Makeup Gas: Nitrogen or Helium
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher level of confidence in compound identification through mass spectral data, making it ideal for complex matrices where co-elution is a concern.
Sample Preparation: Sample and standard preparation are similar to the GC-FID method. The use of an internal standard is also highly recommended.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) is required.
Chromatographic Conditions: The GC conditions are generally the same as for the GC-FID method.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be selected for quantification (e.g., m/z 134, 119, 105).
High-Performance Liquid Chromatography (HPLC-UV)
While less common for highly volatile compounds like this compound, HPLC-UV can be an effective alternative, particularly for samples in aqueous matrices or when analyzing less volatile aromatic compounds simultaneously.
Sample Preparation: A stock solution of this compound is prepared in a solvent miscible with the mobile phase, such as acetonitrile (B52724) or methanol. Calibration standards are prepared by serial dilution. Aqueous samples may be injected directly or after filtration. For other matrices, a suitable extraction and solvent exchange step will be necessary.
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD) is used.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (typically around 210 nm and 254 nm).
Conclusion
The selection of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-FID is a reliable and cost-effective choice for routine quantitative analysis where the sample matrix is relatively clean and high selectivity is not the primary concern.
-
GC-MS is the preferred method for complex matrices or when unambiguous identification of the analyte is critical.
-
HPLC-UV offers a viable alternative, especially for aqueous samples, but may have limitations in resolving volatile isomers compared to gas chromatography.
Proper method validation, as outlined in the workflow, is essential to ensure the accuracy and reliability of the data generated by any of these techniques.
References
A Comparative Guide to the Solvent Properties of 1-Ethyl-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the solvent properties of 1-Ethyl-2,3-dimethylbenzene, an aromatic hydrocarbon, against a range of commonly used laboratory and industrial solvents. The selection of an appropriate solvent is critical in chemical synthesis, purification, and formulation, directly impacting reaction efficiency, product purity, and safety. This document presents key physical and chemical data in a comparative format to aid in solvent selection for research, development, and manufacturing applications.
Comparative Analysis of Solvent Properties
This compound belongs to the family of substituted benzene (B151609) compounds and is utilized in specialty chemical production and as a solvent in various industrial processes.[1] Its nonpolar nature makes it effective for dissolving other nonpolar substances and it is highly soluble in many organic solvents like hexane (B92381) and ether.[1] The following table summarizes its key properties alongside those of other common organic solvents, providing a basis for comparison.
| Property | This compound | Toluene | o-Xylene | Acetone | Ethanol | Dichloromethane | n-Hexane |
| CAS Number | 933-98-2[2][3] | 108-88-3 | 95-47-6 | 67-64-1 | 64-17-5 | 75-09-2 | 110-54-3 |
| Molecular Formula | C₁₀H₁₄[2][3][4] | C₇H₈ | C₈H₁₀ | C₃H₆O | C₂H₆O | CH₂Cl₂ | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 134.22[1][2] | 107.14 | 106.16 | 58.08[5] | 46.07[5] | 84.93 | 86.18 |
| Boiling Point (°C) | 188 - 194[3][6] | 110.6 | 144 | 56.2[5] | 78.5[5] | 39.8 | 68.7 |
| Melting Point (°C) | -36.5 to -50[1][3][6] | -95 | -25.2 | -94.3[5] | -114.1[5] | -96.7 | -95.3 |
| Density (g/cm³ at 20°C) | 0.8747 - 0.892[1][2] | 0.867 | 0.88 | 0.786[5] | 0.789[5] | 1.326 | 0.659 |
| Water Solubility | Insoluble[1] | 0.05 g/100mL | 0.0175 g/100mL | Miscible[5] | Miscible[5] | 1.3 g/100mL | Insoluble |
| Dielectric Constant (at 20°C) | N/A | 2.38 | 2.57 | 20.7[5] | 24.6[5] | 9.08 | 1.88 |
| Flash Point (°C) | 51[2][3] | 4.4 | 32 | -18[5] | 13[5] | N/A | -22 |
Experimental Protocols
The data presented in this guide are determined by standardized experimental methods. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for testing chemical properties.[1][7][8][9] Similarly, ASTM International publishes technical standards for materials, products, systems, and services. The following are summaries of typical protocols for determining the key solvent properties listed above.
Determination of Boiling Point (OECD TG 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. This property is a crucial indicator of a solvent's volatility.
-
Apparatus: A distillation flask, condenser, thermometer, and a heating source (e.g., heating mantle or oil bath). The capillary method is also widely used for small sample volumes.[6][10][11]
-
Method (Distillation):
-
The solvent is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
The solvent is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser.
-
The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point.[12]
-
-
Method (Capillary - Thiele Tube):
-
A small amount of the liquid is placed in a sample tube, and a capillary tube (sealed at one end) is inverted and placed inside.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing oil.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]
-
Determination of Density (ASTM D4052, ASTM D2111)
Density is the mass of a substance per unit volume and is essential for quality control and material identification.[2][14]
-
Apparatus: A pycnometer (a glass flask with a precise volume), a digital density meter, or a hydrometer, and an analytical balance.
-
Method (Pycnometer):
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the solvent, ensuring no air bubbles are trapped, and the stopper is inserted. The temperature of the solvent is recorded.
-
The filled pycnometer is weighed again.
-
The mass of the solvent is calculated by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the solvent by the known volume of the pycnometer. This procedure is often repeated for precision.[4]
-
-
Method (Digital Density Meter): Modern digital density meters measure the oscillation of a U-shaped tube filled with the sample to determine its density with high precision.[15]
Determination of Water Solubility (OECD TG 105 / ASTM E1148)
Water solubility is a critical parameter for assessing the environmental fate of a chemical and its applications in aqueous systems.[16]
-
Apparatus: Flask with a stirrer, constant temperature bath, and an analytical method for determining the concentration of the substance in water (e.g., chromatography, spectroscopy).
-
Method (Flask Method):
-
An excess amount of the solvent is added to a known volume of purified water in a flask.
-
The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to let the undissolved solvent separate.
-
A sample of the aqueous phase is carefully taken, ensuring no undissolved solvent is included. Centrifugation may be used for better separation.
-
The concentration of the solvent in the aqueous sample is determined using an appropriate analytical technique. This concentration represents the water solubility of the substance at that temperature.
-
Visualization of Solvent Selection Workflow
The process of selecting a suitable solvent for a specific application in research or drug development involves a logical progression of steps. The following diagram illustrates a typical decision-making workflow.
Caption: A workflow diagram illustrating the key decision points in the solvent selection process.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. store.astm.org [store.astm.org]
- 3. reddit.com [reddit.com]
- 4. matestlabs.com [matestlabs.com]
- 5. store.astm.org [store.astm.org]
- 6. youtube.com [youtube.com]
- 7. oecd.org [oecd.org]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. Video: Boiling Points - Prep [jove.com]
- 12. vernier.com [vernier.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. store.astm.org [store.astm.org]
Safety Operating Guide
Proper Disposal of 1-Ethyl-2,3-dimethylbenzene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Ethyl-2,3-dimethylbenzene (CAS No. 933-98-2), a flammable aromatic hydrocarbon. Adherence to these procedural guidelines is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. The following procedures are intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1][2] Therefore, all handling and disposal operations must be conducted with stringent safety measures in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] For procedures with a potential for vapor inhalation, a NIOSH-approved respirator may be necessary.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[1]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[1] Use non-sparking tools when handling containers of this substance.[2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the contaminated absorbent material and any contaminated surfaces using non-sparking tools.[1] Place the collected waste into a suitable, leak-proof, and clearly labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) office at your institution.
Waste Disposal Procedures
The disposal of this compound is governed by local, regional, and national hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Under no circumstances should this chemical be disposed of in a sanitary sewer or regular trash.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Classify waste this compound as a hazardous, non-halogenated organic solvent waste.
-
Collect this waste in a dedicated, properly labeled, and compatible waste container.[5] It is crucial to segregate it from other waste streams, particularly halogenated solvents and oxidizers, to facilitate proper treatment and disposal.[6]
-
-
Containerization:
-
Use only approved, leak-proof hazardous waste containers that are compatible with aromatic hydrocarbons.
-
Keep the container securely closed at all times, except when adding waste.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.
-
The exterior of the container must be clean and free of contamination.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the hazards associated with the waste (e.g., "Flammable," "Toxic").
-
Maintain a log of the waste added to the container.
-
-
Storage:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Do not attempt to treat the chemical waste in the lab unless you have a specific, approved protocol and the necessary equipment. Neutralization procedures for acids and bases are not applicable to this compound.[7][8]
-
The primary recommended disposal methods for similar aromatic hydrocarbons like ethylbenzene (B125841) are high-temperature incineration or landfilling after stabilization.[9]
-
Quantitative Data for Disposal
| Disposal Method | Operational Parameter | Value Range |
| Liquid Injection Incineration | Temperature | 650–1,600 °C |
| Residence Time | 0.1–2 seconds | |
| Rotary Kiln Incineration | Temperature | 820–1,600 °C |
| Residence Time | Seconds (liquids) to hours (solids) | |
| Fluidized Bed Incineration | Temperature | 450–980 °C |
| Residence Time | Seconds (liquids) to longer for solids | |
| Data sourced from the Toxicological Profile for Ethylbenzene.[9] |
Experimental Protocols
There are no standard experimental protocols for the in-lab neutralization or chemical destruction of this compound. Due to its stability and hazardous nature, treatment should be left to professional disposal facilities. Laboratory-scale treatment of hazardous waste should only be performed by trained personnel following a validated and safety-reviewed procedure.[10] The standard and safest procedure is to collect, segregate, and transfer the waste to a licensed disposal facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. airgas.com [airgas.com]
- 4. epa.gov [epa.gov]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epfl.ch [epfl.ch]
Essential Safety and Operational Guide for Handling 1-Ethyl-2,3-dimethylbenzene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1-Ethyl-2,3-dimethylbenzene. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Specifications |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required if there is a splash hazard.[1] |
| Hand Protection | Wear chemical-impermeable gloves.[1] Given the absence of specific glove resistance data for this compound, it is prudent to consult data for structurally similar chemicals like Ethylbenzene and Xylene. Always inspect gloves for degradation before use. |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] A lab coat or chemical-resistant apron is mandatory. For larger quantities or in case of potential splashes, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with an organic vapor cartridge is necessary.[1] |
Glove Selection Guide (Based on Surrogate Data for Ethylbenzene and Xylene)
Disclaimer: The following data is for Ethylbenzene and Xylene and should be used as a guideline for this compound in the absence of specific data. It is crucial to perform on-site testing of gloves to ensure safe usage.
| Glove Material | Breakthrough Time (minutes) | Performance Rating |
| Viton™ | > 480 | Excellent |
| Butyl Rubber | > 480 | Excellent |
| Neoprene | 10 - 30 | Fair |
| Nitrile | < 10 | Not Recommended for Immersion |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Spill Response
In the event of a spill, follow this workflow:
Disposal Plan
Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: this compound waste is classified as hazardous waste.
-
Segregation: Segregate from non-hazardous and incompatible chemical waste.
-
Containerization: Use approved, leak-proof, and clearly labeled hazardous waste containers. Keep containers closed except when adding waste.
-
Disposal Method: Dispose of contents and container in accordance with all local, regional, and national regulations.[2] This typically involves incineration by a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.
Physical and Chemical Properties
Understanding the properties of this compound is essential for a comprehensive risk assessment.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 194 °C |
| Flash Point | 51 °C |
| Density | 0.892 g/cm³ at 20 °C |
Occupational Exposure Limits (Surrogate Data)
Disclaimer: No specific occupational exposure limits have been established for this compound. The following data for Ethylbenzene and Xylene are provided as a reference. Adherence to these limits is recommended to minimize health risks.
| Organization | Chemical | TWA (8-hour) | STEL (15-minute) |
| OSHA (PEL) | Ethylbenzene | 100 ppm | - |
| NIOSH (REL) | Ethylbenzene | 100 ppm | 125 ppm |
| ACGIH (TLV) | Ethylbenzene | 20 ppm | - |
| OSHA (PEL) | Xylene | 100 ppm | - |
| NIOSH (REL) | Xylene | 100 ppm | 150 ppm |
| ACGIH (TLV) | Xylene | 100 ppm | 150 ppm |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Logical Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
